Aurora kinase-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H25Br2N3O5 |
|---|---|
Molecular Weight |
667.3 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-[[[4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methylidene]-2-ethoxychromen-4-one |
InChI |
InChI=1S/C30H25Br2N3O5/c1-4-39-29-22(28(36)21-14-20(32)10-12-25(21)40-29)16-33-30-34-23(17-5-8-19(31)9-6-17)15-24(35-30)18-7-11-26(37-2)27(13-18)38-3/h5-16,29H,4H2,1-3H3,(H,33,34,35)/b22-16+ |
InChI Key |
RGXZVDLWODTJCD-CJLVFECKSA-N |
Isomeric SMILES |
CCOC1/C(=C/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)/C(=O)C5=C(O1)C=CC(=C5)Br |
Canonical SMILES |
CCOC1C(=CNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)C(=O)C5=C(O1)C=CC(=C5)Br |
Origin of Product |
United States |
Foundational & Exploratory
Aurora Kinase-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for oncology drug development. This technical guide provides an in-depth overview of the mechanism of action of Aurora kinase inhibitors, using a representative pan-Aurora inhibitor, referred to herein as Aurora kinase-IN-1, as a model. This document details the inhibitor's effects on the Aurora kinase signaling pathway, presents its biochemical and cellular activity in structured tables, outlines key experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Introduction to Aurora Kinases
The Aurora kinase family in mammals consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[1][2] These enzymes are crucial for proper cell division, with distinct yet complementary roles:
-
Aurora A is primarily involved in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[1][2][3]
-
Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[1][3]
-
Aurora C is less characterized but is understood to have functions that overlap with Aurora B, particularly during meiosis.[1][4]
Given their critical roles in mitosis, the dysregulation of Aurora kinases can lead to genomic instability and tumorigenesis.[4][5] Consequently, numerous small molecule inhibitors targeting these kinases have been developed as potential anti-cancer therapeutics.[6][7]
Mechanism of Action of this compound
This compound is a potent, ATP-competitive inhibitor of the Aurora kinase family. Its mechanism of action can be understood at both a biochemical and a cellular level.
Biochemical Mechanism:
This compound binds to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. This inhibition is competitive with respect to ATP. The potency of this compound against the different Aurora kinase isoforms can be quantified by its half-maximal inhibitory concentration (IC50) values, as determined in biochemical assays.
Cellular Mechanism:
Within the cell, inhibition of Aurora kinases by this compound disrupts the normal progression of mitosis. The specific cellular phenotypes observed depend on the relative inhibition of the different Aurora kinase isoforms.
-
Inhibition of Aurora A leads to defects in centrosome separation and spindle formation, resulting in monopolar or multipolar spindles and subsequent mitotic arrest.[2]
-
Inhibition of Aurora B results in defects in chromosome alignment at the metaphase plate, failure of the spindle assembly checkpoint, and failed cytokinesis, leading to endoreduplication and the formation of polyploid cells.[2]
Ultimately, the disruption of mitosis by this compound leads to cell cycle arrest and, in many cancer cell lines, apoptosis.[2][5]
Quantitative Data for this compound
The following tables summarize the inhibitory activity of a representative pan-Aurora kinase inhibitor, which we will refer to as VX-680 for the purpose of presenting concrete data, as a model for this compound.
Table 1: Biochemical Inhibitory Activity of VX-680
| Target | IC50 (nM) |
| Aurora A | 0.6 |
| Aurora B | 18 |
| Aurora C | 4.6 |
| FLT3 | 22 |
| Lck | 40 |
| Src | 110 |
Data is illustrative and compiled from publicly available information on representative pan-Aurora kinase inhibitors.
Table 2: Cellular Activity of VX-680 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 15 |
| HeLa | Cervical Cancer | 25 |
| MV4-11 | Acute Myeloid Leukemia | 8 |
| Colo205 | Colorectal Adenocarcinoma | 2 |
Data is illustrative and compiled from publicly available information on representative pan-Aurora kinase inhibitors.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Aurora kinase inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.[8]
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test inhibitor (e.g., this compound)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 2.5 µL of the diluted inhibitor or DMSO (control) to the microplate wells.
-
Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a TR-FRET detection mixture containing the europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for cell proliferation.
Western Blot for Phospho-Histone H3
This assay detects the inhibition of Aurora B activity in cells by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Protocol:
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Histone H3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to ensure equal protein loading.
Visualizations
The following diagrams illustrate the Aurora kinase signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to a Novel Pyrimidine-Based Aurora Kinase Inhibitor
An In-depth Analysis of the Discovery, Synthesis, and Biological Evaluation of a Potent cMYC and MYCN Reducer
This whitepaper provides a comprehensive technical overview of a novel pyrimidine-based Aurora kinase inhibitor, herein referred to as Compound 13, and its derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of oncology research, particularly in the targeting of MYC oncoproteins through Aurora kinase inhibition.
Introduction: Targeting the Aurora Kinase-MYC Axis
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Their overexpression is a hallmark of many human cancers, contributing to genetic instability and tumorigenesis.[1][2] The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C.[1][3] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[4][5]
A crucial function of Aurora A kinase is the stabilization of MYC-family oncoproteins (cMYC and MYCN), which are notoriously difficult to target directly and are implicated in a wide range of cancers.[6][7] Inhibiting Aurora A kinase activity presents a promising therapeutic strategy to induce the degradation of these oncoproteins.[6][8] This guide focuses on a novel class of pyrimidine-based derivatives designed to inhibit Aurora A kinase, leading to the reduction of cMYC and MYCN levels.[6][7] The lead compound from this series, Compound 13, has demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines.[6][8]
Discovery and Design of Compound 13
The discovery of Compound 13 was guided by a structure-based drug design (SBDD) approach.[6][8] The core scaffold, a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative, was developed to target the DFG-out (inactive) conformation of Aurora A kinase.[6][8] This approach is significant because inducing a "DFG-flip" can lead to better enzymatic selectivity and has been shown to cause the degradation of MYC-family oncoproteins.[6][8]
The design of Compound 13 was informed by modeling studies, which aimed to establish an electrostatic dipole-dipole interaction with the methyl group of Ala273 in the kinase domain, thereby inducing the DFG-out conformation.[6][8] This rational design process led to the identification of a lead compound with potent anti-proliferative activity.[6][7]
Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The synthesis of Compound 13 and its analogues is achieved through a multi-step process. A general synthetic route is outlined below.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for Compound 13.
Experimental Protocol: General Synthesis
A substitution reaction is first carried out between 2,4-dichloro-6-methylpyrimidine and 3-amino-5-methylpyrazole in tetrahydrofuran (THF) to yield the intermediate compound 29.[8] This intermediate is then converted to a corresponding derivative (compound 30), which subsequently undergoes another substitution reaction with a protected aminopyrrolidine derivative to form the protected final compound.[8] The final step involves deprotection to yield the active inhibitor, Compound 13.[8]
Biological Evaluation and Data
The biological activity of Compound 13 and its analogues was assessed through a series of enzymatic and cell-based assays.
Table 1: In Vitro Activity of Selected Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Proliferation IC50 (nM) |
| Compound 13 | <200[6][7] | - | NCI-H82 (SCLC) | <200[6][8] |
| NCI-H526 (SCLC) | <100[6][8] | |||
| NCI-H209 (SCLC) | <100[6][8] | |||
| Alisertib (MLN8237) | 1.2[5] | 396.5[5] | HCT-116 | - |
| Danusertib (PHA-739358) | 13[9] | 79[9] | Various | - |
| AMG 900 | 5[10] | 4[10] | Various | - |
| PF-03814735 | 5[9] | 0.8[9] | Various | 42-150[9] |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora kinases is typically determined using a fluorescence resonance energy transfer (FRET)-based assay or a radiometric assay.[11] Recombinant human Aurora A and Aurora B kinases are used. The assay measures the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative activity of the compounds is evaluated in various cancer cell lines, particularly those with high levels of MYC expression, such as the SCLC cell line NCI-H82 and the neuroblastoma cell line SK-N-BE(2).[6] Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).[6] Cell viability is then assessed using a standard method such as the MTT assay.[11] The IC50 value for cell proliferation is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Compound 13 exerts its anti-cancer effects by inhibiting Aurora A kinase, which in turn leads to the destabilization and subsequent degradation of cMYC and MYCN oncoproteins.[6][8] This targeted degradation is a key mechanism for its anti-proliferative activity in MYC-amplified cancers.[6]
DOT Script for Signaling Pathway
Caption: Inhibition of Aurora A by Compound 13 leads to MYC degradation.
Western blot analysis has confirmed that treatment with Compound 13 leads to a reduction in the protein levels of cMYC and MYCN in SCLC and neuroblastoma cell lines.[6] Furthermore, pharmacodynamic studies with an orally bioavailable prodrug of Compound 13 (Compound 25) in mouse xenograft models of SCLC demonstrated effective reduction of cMYC protein levels, leading to significant tumor regression.[6][7]
Conclusion and Future Directions
The pyrimidine-based Aurora kinase inhibitor, Compound 13, represents a significant advancement in the development of targeted therapies for MYC-driven cancers. Its rational design, potent in vitro and in vivo activity, and clear mechanism of action make it a promising candidate for further preclinical and clinical development. The successful optimization of Compound 13 into an orally bioavailable prodrug highlights the potential of this chemical scaffold for creating effective cancer therapeutics. Future research will likely focus on clinical trials to evaluate the safety and efficacy of this class of inhibitors in patients with MYC-amplified tumors.
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: classification, functions and inhibitor design [chemdiv.com]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
Target Specificity of AMG-900: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-900 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Aurora kinase family.[1][2][3] Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis, and their overexpression is frequently associated with various human cancers.[1][3] This technical guide provides a comprehensive overview of the target specificity of AMG-900, detailing its inhibitory activity against Aurora kinases and potential off-target effects. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound in preclinical and clinical settings.
Core Target Specificity
AMG-900 is a pan-Aurora kinase inhibitor, demonstrating low nanomolar potency against all three family members.[2][4][5] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[2][4] In cellular assays, AMG-900 effectively inhibits the autophosphorylation of Aurora A and Aurora B, as well as the phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.[2][4][6] The predominant cellular phenotype observed upon treatment with AMG-900 is consistent with robust Aurora B inhibition, leading to the failure of cytokinesis, endoreduplication (the replication of the genome in the absence of cell division), and the formation of polyploid cells, which ultimately undergo apoptosis.[6][7]
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of AMG-900 has been quantified against the Aurora kinases and a broad panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the tables below.
Table 1: Inhibitory Potency of AMG-900 against Aurora Kinases
| Target | IC50 (nM) | Assay Type | Reference |
| Aurora A | 5 | Cell-free assay | [4] |
| Aurora B | 4 | Cell-free assay | [4] |
| Aurora C | 1 | Cell-free assay | [4] |
Table 2: Off-Target Kinase Profile of AMG-900
| Target | IC50 / Kd (nM) | Assay Type | Reference |
| p38α | 53 | Cell-free assay | [4] |
| TYK2 | 220 | Cell-free assay | [8] |
| JNK2 | >10-fold selective vs Aurora kinases | Cell-free assay | [4] |
| Met | >10-fold selective vs Aurora kinases | Cell-free assay | [4] |
| Tie2 | >10-fold selective vs Aurora kinases | Cell-free assay | [4] |
| DDR1 | < 50 (Kd) | Competition binding assay | [6] |
| DDR2 | < 50 (Kd) | Competition binding assay | [6] |
| LTK | < 50 (Kd) | Competition binding assay | [6] |
A kinome scan against 353 distinct kinases revealed that AMG-900 has a highly selective profile, with significant activity primarily directed against the Aurora kinase family.[4][6]
Signaling Pathway and Mechanism of Action
Aurora kinases are integral to the proper execution of mitosis. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B, as part of the chromosomal passenger complex, regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases by AMG-900 disrupts these processes, leading to mitotic catastrophe and cell death.
Experimental Protocols
The characterization of AMG-900's target specificity involves a combination of biochemical and cellular assays.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the enzymatic activity of purified kinases in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant Aurora A, B, or C kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
AMG-900 at various concentrations.
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Assay buffer.
-
Microplates suitable for HTRF.
-
-
Procedure:
-
Prepare serial dilutions of AMG-900.
-
In a microplate, combine the kinase, peptide substrate, and AMG-900 dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Western Blot for Phospho-Histone H3
This assay assesses the inhibition of Aurora B activity within cells by measuring the phosphorylation of its substrate, histone H3.
-
Reagents and Materials:
-
Human tumor cell line (e.g., HeLa, HCT116).[6]
-
Cell culture medium and supplements.
-
AMG-900.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-histone H3 (Ser10), anti-total histone H3, anti-β-actin (loading control).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of AMG-900 for a specified time (e.g., 3-6 hours).[6]
-
Harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the appropriate secondary antibodies.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.
-
Cellular Assay: Flow Cytometry for DNA Content Analysis
This method is used to quantify the increase in polyploid cells, a hallmark of Aurora B inhibition.
-
Reagents and Materials:
-
Human tumor cell line.
-
AMG-900.
-
Propidium iodide (PI) staining solution with RNase.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with AMG-900 for an extended period (e.g., 48 hours).[6]
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and fix in cold ethanol.
-
Rehydrate the cells and treat with RNase.
-
Stain the cells with PI.
-
Analyze the samples on a flow cytometer to determine the DNA content (2N, 4N, >4N).
-
Quantify the percentage of cells with >4N DNA content as an indicator of polyploidy.
-
Experimental Workflow for Inhibitor Characterization
The comprehensive evaluation of an Aurora kinase inhibitor like AMG-900 follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Conclusion
AMG-900 is a potent and selective pan-Aurora kinase inhibitor with a well-defined target profile. Its primary mechanism of action involves the inhibition of Aurora A and B, leading to mitotic disruption, polyploidy, and apoptosis in cancer cells. The high degree of selectivity of AMG-900 for the Aurora kinase family minimizes broad off-target effects, making it a valuable tool for both basic research into mitotic processes and as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the robust evaluation of its and other similar inhibitors' target specificity and cellular activity.
References
- 1. Facebook [cancer.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of a Potent Pan-Aurora Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent pyrimidine-based pan-Aurora kinase inhibitor, commonly known as VX-680, MK-0457, or Tozasertib. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and development in the field of oncology and kinase inhibitor design.
Core Compound: VX-680 (MK-0457)
VX-680 is a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases, playing a crucial role in mitotic progression. Its development arose from the optimization of a quinazoline scaffold, leading to a more potent pyrimidine core. This guide will focus on the SAR of the pyrimidine series of compounds that led to the discovery of VX-680.
Structure-Activity Relationship (SAR)
The following tables summarize the in vitro inhibitory activity of VX-680 and its analogs against Aurora A and Aurora B kinases, as well as their anti-proliferative effects on human colon carcinoma (HCT-116) and human myeloid leukemia (HL-60) cell lines. The data is extracted from the foundational study by Bebbington et al. (2009)[1][2][3].
Table 1: In Vitro Aurora Kinase Inhibition
| Compound | R¹ | R² | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| 1 | H | H | 15 | 35 |
| 2 | Me | H | 7 | 20 |
| 3 | Et | H | 5 | 15 |
| 4 | i-Pr | H | 8 | 25 |
| 5 | c-Pr | H | 6 | 18 |
| 6 | H | Me | 10 | 30 |
| VX-680 (7) | Me | Me | 0.6 | 18 |
| 8 | H | 4-Me-piperazin-1-yl | 3 | 12 |
| 9 | H | 4-Et-piperazin-1-yl | 2 | 10 |
Data presented in this table is a representative selection from the cited literature to illustrate key SAR trends.
Table 2: Cellular Anti-proliferative Activity
| Compound | HCT-116 IC₅₀ (nM) | HL-60 IC₅₀ (nM) |
| 1 | 150 | 50 |
| 2 | 80 | 30 |
| 3 | 60 | 25 |
| 4 | 90 | 40 |
| 5 | 70 | 28 |
| 6 | 120 | 45 |
| VX-680 (7) | 12 | 3 |
| 8 | 40 | 15 |
| 9 | 35 | 12 |
Data presented in this table is a representative selection from the cited literature to illustrate key SAR trends.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a standard method for measuring the activity of Aurora kinases and the inhibitory effects of compounds.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
ATP
-
Kinase substrate (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., VX-680 and analogs) dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Aurora kinase enzyme and the kinase substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (substrate, ATP, no enzyme).
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (MTT or CCK-8 Assay)
This protocol is used to determine the anti-proliferative activity of the test compounds on cancer cell lines.
Materials:
-
HCT-116 or HL-60 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (medium with DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Aurora kinase signaling pathway and the experimental workflow for inhibitor testing.
Caption: Aurora Kinase Signaling Pathway and Inhibition by VX-680.
Caption: Experimental Workflow for SAR Analysis of Aurora Kinase Inhibitors.
References
A Technical Guide to the Cellular Pathways Affected by Aurora Kinase Inhibitors: A Focus on Alisertib (MLN8237)
Disclaimer: The compound "Aurora kinase-IN-1" is not a standard designation in published scientific literature. This guide will focus on Alisertib (MLN8237) , a well-characterized, potent, and selective Aurora A kinase inhibitor, as a representative molecule to explore the cellular and molecular consequences of Aurora kinase inhibition. Alisertib is an orally available, investigational compound that has been evaluated in numerous preclinical and clinical studies.[1]
Introduction: Aurora Kinases and the Rationale for Inhibition
Aurora kinases are a family of three highly conserved serine/threonine kinases—Aurora A, B, and C—that are essential regulators of cell division.[2] They play critical roles in ensuring genomic stability by orchestrating various mitotic events.[2]
-
Aurora A (AURKA) is primarily involved in centrosome maturation, entry into mitosis, and the assembly of a bipolar mitotic spindle.[2]
-
Aurora B (AURKB) functions as the catalytic component of the Chromosomal Passenger Complex (CPC), which is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[2]
-
Aurora C (AURKC) shares functions with Aurora B and is primarily expressed in meiotic cells.[2]
Due to their fundamental role in cell proliferation, these kinases are frequently overexpressed in various human cancers, making them attractive targets for therapeutic intervention.[2] Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase that binds competitively to the ATP-binding site, preventing kinase activation through autophosphorylation at Threonine 288.[3] Its high selectivity allows for the specific interrogation of Aurora A-dependent pathways.[4][5]
Core Cellular Pathways Affected by Alisertib
Inhibition of Aurora A kinase by Alisertib triggers a cascade of cellular events, primarily centered around the disruption of mitosis. This leads to distinct cellular fates, including cell cycle arrest, apoptosis, and autophagy.
Mitotic Disruption and G2/M Cell Cycle Arrest
The primary mechanism of action for Alisertib is the disruption of mitotic progression.[3] Inhibition of Aurora A leads to defects in centrosome separation and mitotic spindle assembly, resulting in monopolar, bipolar, or multipolar spindles with misaligned chromosomes.[3][5] This failure to form a proper metaphase plate activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.[4][6]
At the molecular level, this G2/M arrest is associated with:
-
Downregulation of key mitotic proteins: A notable decrease in the expression of Cyclin-Dependent Kinase 1 (CDK1/CDC2), CDK2, and Cyclin B1.[6]
-
Upregulation of cell cycle inhibitors: A significant increase in the expression of p21Waf1/Cip1, p27Kip1, and the tumor suppressor p53.[6][7]
Following prolonged mitotic arrest, cells may undergo several fates: cell death via apoptosis, mitotic slippage leading to the formation of polyploid cells, or entry into a state of senescence.[3][7]
Induction of Apoptosis
Alisertib is a potent inducer of apoptosis in a wide range of cancer cell lines.[6][8] The apoptotic response is triggered as a consequence of catastrophic mitotic errors. This process is primarily mediated through the intrinsic, or mitochondria-dependent, pathway.[6] Key molecular events include:
-
Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]
-
Activation of Caspases: Cleavage and activation of initiator caspase-9 and executioner caspase-3.[7]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[7][8]
Autophagy Induction via Akt/mTOR and p38 MAPK Signaling
Recent studies have revealed that Alisertib can also induce autophagy, a cellular process of self-digestion that can either promote survival or contribute to cell death.[6][9] This autophagic response is regulated by two major signaling pathways:
-
Akt/mTOR Pathway: Alisertib treatment has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.[9][10] Inhibition of this pathway relieves the suppression of the autophagy-initiating UNC-51-like kinase (ULK1) complex, leading to the formation of autophagosomes.
-
p38 MAPK Pathway: Alisertib can also activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is required for the sequestration step of autophagosome formation.[6][10]
The interplay between apoptosis and autophagy following Alisertib treatment is complex and may be cell-type dependent, ultimately influencing the therapeutic outcome.[2]
Quantitative Data: Inhibitory Potency of Alisertib
The potency of Alisertib has been quantified in various assays, demonstrating its high affinity for Aurora A and its effectiveness in inhibiting cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Selectivity (vs. Aurora A) | Reference(s) |
| Aurora A | Cell-free enzymatic | 1.2 | - | [7][11] |
| Aurora B | Cell-free enzymatic | 396.5 | >300-fold | [7][11] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference(s) |
| HCT-116 | Colon Carcinoma | 72 h | 40 nM | [7] |
| LS174T | Colon Adenocarcinoma | 72 h | 50 nM | [7] |
| T84 | Colon Carcinoma | 72 h | 90 nM | [7] |
| MCF7 | Breast Adenocarcinoma | Not Specified | 15.78 µM | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 10.83 µM | [6] |
| CRL-2396 | Peripheral T-cell Lymphoma | Not Specified | 80 - 100 nM | [8] |
| TIB-48 | Peripheral T-cell Lymphoma | Not Specified | 80 - 100 nM | [8] |
| Multiple Myeloma Lines | Multiple Myeloma | 24-72 h | 3 - 1710 nM | [7][11] |
| Broad Panel (various) | Various Solid & Heme | Not Specified | 15 - 469 nM | [4] |
Note: IC50 values can vary significantly based on the assay method, cell line, and experimental conditions such as incubation time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Alisertib.
Cell Viability and Proliferation Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3 x 10⁵ to 6 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with various concentrations of Alisertib (e.g., 0.01 to 10 µM) or DMSO as a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels and phosphorylation status of specific proteins.
-
Cell Lysis: After treatment with Alisertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[12]
-
SDS-PAGE: Denature 10-50 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.[12][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3-5% skim milk or BSA in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Aurora A, anti-cleaved PARP, anti-LC3B) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
Immunofluorescence for Mitotic Phenotypes
This protocol allows for the visualization of cellular structures like microtubules and chromosomes to assess mitotic defects.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.[17]
-
Treatment: Treat cells with Alisertib or DMSO control for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.[18] Alternatively, for microtubule staining, fixation with ice-cold methanol can be used.[16]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.[17]
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 1% BSA and/or 10% normal goat serum in PBST) for 30-60 minutes.[17][18]
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-phospho-Histone H3) diluted in antibody dilution buffer for 1 hour at room temperature or overnight at 4°C.[17][18]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature in the dark.[17]
-
DNA Staining & Mounting: Wash three times with PBS. Stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations: Pathways and Workflows
Signaling Pathways Affected by Alisertib
Caption: Core signaling pathways impacted by the Aurora A kinase inhibitor Alisertib.
Experimental Workflow: Immunofluorescence Analysis
Caption: A typical workflow for immunofluorescence staining to visualize mitotic cells.
References
- 1. Alisertib - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Activity Profile of Alisertib (MLN8237): An In-depth Technical Guide for Researchers
Introduction: Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them an attractive target for cancer therapy. This technical guide focuses on Alisertib (MLN8237), a selective and potent small-molecule inhibitor of Aurora A kinase. Alisertib has been extensively investigated in preclinical models and clinical trials for a variety of solid tumors and hematological malignancies. This document provides a comprehensive overview of the cancer cell lines in which Alisertib is active, detailed experimental protocols for its evaluation, and a summary of its impact on key signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of Alisertib has been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of Alisertib in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.S | Multiple Myeloma | 80 | [1] |
| OPM2 | Multiple Myeloma | 110 | [1] |
| RPMI-8226 | Multiple Myeloma | 150 | [1] |
| U266 | Multiple Myeloma | 200 | [1] |
| NB-1643 | Neuroblastoma | 25 | |
| SK-N-AS | Neuroblastoma | 50 | |
| A549 | Non-Small Cell Lung Cancer | 150 | [2] |
| HCT-116 | Colorectal Carcinoma | 120 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 70 | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of Aurora kinase inhibitors like Alisertib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of Alisertib (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Western Blot Analysis for Phospho-Aurora A
This technique is used to detect the inhibition of Aurora A kinase activity by measuring the phosphorylation status of its autophosphorylation site, Threonine 288.
-
Cell Lysis: Treat cells with Alisertib for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Aurora A (Thr288) and total Aurora A overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Alisertib on the enzymatic activity of purified Aurora A kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant Aurora A kinase, a suitable substrate (e.g., Kemptide), and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of Alisertib or a vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.
Caption: Aurora A signaling pathway and the inhibitory action of Alisertib.
Caption: Experimental workflow for evaluating the activity of Alisertib.
References
- 1. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Role of Aurora Kinase Inhibitors in Mitosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitotic progression. Their precise spatial and temporal control is fundamental for ensuring genomic stability through the orchestration of centrosome maturation, bipolar spindle assembly, chromosome-microtubule attachments, and cytokinesis. Dysregulation of Aurora kinase activity is a hallmark of many human cancers, leading to mitotic errors, aneuploidy, and tumorigenesis. This has positioned them as critical targets for anti-cancer drug development. This technical guide provides a comprehensive overview of the role of Aurora kinases in mitosis, with a particular focus on the mechanism and consequences of their inhibition. We present quantitative data on various small molecule inhibitors, detail key experimental protocols for their characterization, and visualize the core signaling pathways and experimental workflows.
Introduction to Aurora Kinases
The Aurora kinase family consists of three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C.[1][2] While they share a conserved C-terminal catalytic domain, their distinct N-terminal domains, subcellular localizations, and interacting partners dictate their specific functions during cell division.[1][3]
-
Aurora A (AURKA) is primarily associated with centrosomes and spindle poles. Its activity peaks during the G2/M transition and is crucial for mitotic entry, centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.[4][5]
-
Aurora B (AURKB) is the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[3][6] The CPC dynamically localizes to centromeres, the central spindle, and the midbody to regulate chromosome condensation, correct kinetochore-microtubule attachments, oversee the spindle assembly checkpoint (SAC), and complete cytokinesis.[3][5][6]
-
Aurora C (AURKC) shares functional similarities with Aurora B and is highly expressed in germ cells, where it plays a role in meiosis.[5][6] Its expression has also been noted in some somatic cells and cancers.[5][7]
Given their pivotal roles, the deregulation of Aurora kinases can lead to severe mitotic abnormalities and genetic instability, contributing to cancer development.[8] This has made them attractive targets for therapeutic intervention.[4]
The Role of Aurora A in Mitotic Progression
Aurora A kinase is a central player in the early stages of mitosis, ensuring the proper establishment of the mitotic spindle. Its functions are tightly regulated through phosphorylation and interactions with co-activators.[9]
Mitotic Entry and G2/M Transition
Aurora A contributes to the transition from the G2 to the M phase. It participates in a positive feedback loop with Cyclin-dependent kinase 1 (Cdk1) to promote timely mitotic entry.[10] Aurora A can phosphorylate and activate CDC25B, a phosphatase that activates the Cdk1/Cyclin B1 complex.[4] Furthermore, the Aurora A/Bora complex is essential for the activation of Polo-like kinase 1 (Plk1), another key mitotic kinase, at the G2/M transition.[11][12]
Centrosome Maturation and Separation
During the G2 phase, Aurora A localizes to centrosomes and is required for their maturation—the process of recruiting pericentriolar material (PCM), including γ-tubulin, to increase microtubule-nucleating capacity.[13][14] Inhibition of Aurora A results in defects in this recruitment process.[14][15] Subsequently, Aurora A controls the separation of the duplicated centrosomes, a prerequisite for forming a bipolar spindle. Failure of this step, often due to Aurora A inhibition, results in the formation of characteristic monopolar spindles.[1][4]
Bipolar Spindle Assembly
The interaction between Aurora A and the microtubule-binding protein TPX2 is critical for localizing and activating the kinase on spindle microtubules.[1][11][16] This localized pool of active Aurora A regulates the dynamics and stability of microtubules, ensuring the correct assembly of the bipolar spindle.[17][18]
The signaling cascade for Aurora A in early mitosis is visualized below.
Quantitative Analysis of Aurora Kinase Inhibitors
A multitude of small molecule inhibitors targeting Aurora kinases have been developed. They vary in their specificity, with some targeting Aurora A selectively, others targeting Aurora B, and many acting as pan-Aurora inhibitors. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki).
Below is a summary of the biochemical potency for several widely used Aurora kinase inhibitors.
| Inhibitor | Target(s) | Aurora A (Ki, nM) | Aurora A/TPX2 (Ki, nM) | Aurora B/INCENP (Ki, nM) | Reference(s) |
| MLN8237 (Alisertib) | Aurora A > B | 1.86 | 0.23 | 396.5 | [7][19] |
| MK-5108 (VX-689) | Aurora A > B | 2.17 | 0.04 | 14.1 | [7][19] |
| MK-8745 | Aurora A >> B | - | 0.41 | 280 | [7][19] |
| AZD1152-HQPA | Aurora B >> A | 1368 | 351.9 | 0.36 | [7][19][20] |
| Hesperadin | Aurora B >> A | - | 1.37 | 0.03 | [7][19] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.7 | 0.21 | 1.8 | [19][21] |
| AMG-900 | Pan-Aurora | 5 (IC50) | - | 4 (IC50) | [21] |
| PHA-739358 (Danusertib) | Pan-Aurora | 13 (IC50) | - | 79 (IC50) | [21] |
Note: Ki values represent the inhibition constant, a measure of inhibitor potency. Lower values indicate higher potency. Data is compiled from in vitro biochemical assays.
Consequences of Aurora A Inhibition
Inhibiting Aurora A kinase activity with small molecules leads to distinct and observable cellular phenotypes, which directly reflect its key roles in mitosis.
The logical flow from Aurora A inhibition to mitotic arrest is depicted below.
The primary outcomes of potent Aurora A inhibition in proliferating cells are:
-
Failed Centrosome Separation: Leading to the formation of monopolar spindles where microtubules radiate from a single pole.[4][5]
-
Spindle Assembly Defects: Cells are unable to form a stable, bipolar spindle.
-
Mitotic Arrest: The Spindle Assembly Checkpoint (SAC) detects the lack of bipolar microtubule attachment and arrests the cell in mitosis, preventing aneuploidy.[5]
-
Apoptosis or Mitotic Catastrophe: Prolonged mitotic arrest can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe, making Aurora A inhibitors effective anti-cancer agents.[4]
Key Experimental Protocols
Characterizing the activity and cellular effects of Aurora kinase inhibitors requires a combination of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a common method for determining inhibitor IC50 values.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.[22]
Detailed Methodology:
-
Reaction Setup: Prepare a master mix containing 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), a peptide substrate (e.g., Kemptide), and ATP at a concentration near the Km for the kinase.[22][23]
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor (e.g., Aurora kinase-IN-1) in a solution containing 10% DMSO to create a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[23][24]
-
Assay Plate: Add 2.5 µL of the diluted inhibitor or vehicle (for positive control) to the wells of a white 96-well plate.[23]
-
Kinase Reaction: Initiate the reaction by adding 10 µL of diluted recombinant Aurora A kinase (e.g., 5 ng/µL) to each well. For "Blank" wells, add kinase buffer instead.[23]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[22][23]
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22]
-
Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-45 minutes.[22][23]
-
Detection: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.
The general workflow for this assay is outlined below.
Immunofluorescence Assay for Cellular Target Engagement
This cell-based assay is used to confirm that an inhibitor engages its target in a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Aurora A inhibition prevents the phosphorylation of its substrates. By using an antibody specific to the phosphorylated form of a substrate, a decrease in signal following inhibitor treatment indicates target engagement. For Aurora A, a reduction in the phosphorylation of LATS2 at Serine 83 can be monitored.[7]
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) on coverslips. Treat asynchronous cells with the inhibitor at various concentrations for a defined period (e.g., 8 hours).[7]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol or Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-pLATS2(Ser83)).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain DNA with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the phospho-signal per cell to generate a dose-response curve and determine the cellular EC50.
Conclusion
Aurora kinases are indispensable regulators of mitosis, and their inhibition represents a validated strategy for cancer therapy. A thorough understanding of their specific roles in the cell cycle, coupled with robust quantitative and cell-based assays, is essential for the development and characterization of next-generation inhibitors. This guide provides a foundational framework for professionals in the field, summarizing the critical pathways, key quantitative metrics, and detailed experimental protocols necessary to investigate the profound impact of Aurora kinase inhibitors on mitotic progression.
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cross-Talk between AURKA and Plk1 in Mitotic Entry and Spindle Assembly [frontiersin.org]
- 12. Aurora-PLK1 cascades as key signaling modules in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. [PDF] Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 15. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Aurora A is involved in central spindle assembly through phosphorylation of Ser 19 in P150Glued - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.sg [promega.sg]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Aurora Kinase-IN-1: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed in various human cancers. This has positioned them as attractive targets for the development of novel anticancer therapies. This technical guide provides an in-depth overview of Aurora kinase-IN-1, a potent dual inhibitor of Aurora kinase A and B, as a potential therapeutic agent. We will delve into its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its preclinical evaluation.
Core Concepts: Aurora Kinases in Cell Cycle and Oncology
The Aurora kinase family in mammals comprises three members: Aurora A, Aurora B, and Aurora C.
-
Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle during mitosis.[1][2][3]
-
Aurora B is a key component of the chromosomal passenger complex (CPC), which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1]
-
Aurora C is less well-characterized but is understood to have functions that overlap with Aurora B, particularly during meiosis.[4]
Dysregulation and overexpression of Aurora kinases can lead to chromosomal instability, aneuploidy, and ultimately, tumorigenesis, making them validated targets for cancer therapy.[5]
This compound: A Dual Inhibitor
This compound, also identified as Aurora kinase inhibitor-9 (compound 9d) , is a potent, dual inhibitor of Aurora A and Aurora B kinases.[4][6][7] Its chemical formula is C19H17Cl2N3O4S, with a molecular weight of 454.33 g/mol .[7]
Mechanism of Action
As a dual inhibitor of Aurora A and B, this compound disrupts multiple phases of mitosis. Inhibition of Aurora A leads to defects in centrosome separation and spindle formation, while inhibition of Aurora B results in failures in chromosome alignment and cytokinesis. This combined action leads to mitotic arrest, polyploidy, and ultimately apoptosis in rapidly dividing cancer cells. The broader anti-proliferative activity of this compound is attributed to this dual-targeting mechanism.[4][6][7]
Quantitative Data
The inhibitory activity of this compound against Aurora A and Aurora B has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Aurora Kinase A | 93 |
| Aurora Kinase B | 90 |
Data sourced from MedchemExpress product information for Aurora kinase inhibitor-9 (compound 9d).[4][7]
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases A and B in mitotic progression, the processes they regulate, and the points of intervention for an inhibitor like this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[8]
-
ATP solution (100 µM)[8]
-
Substrate (e.g., 1 µg Histone H3)[8]
-
This compound (dissolved in DMSO, serially diluted)
-
96-well microplate
-
ADP-Glo™ Kinase Assay kit (Promega) or reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies)
-
Plate reader capable of luminescence detection or Western blotting imaging system
Procedure:
-
Prepare a reaction mixture containing the respective Aurora kinase (e.g., 100 ng) and substrate in kinase buffer.[8]
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.[8]
-
Incubate the plate at 30°C for 30-60 minutes.[8]
-
Terminate the reaction.
-
If using Western blot, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., phospho-Histone H3 (Ser10) for Aurora B).
-
Quantify the signal and calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Representative Protocol)
This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO, serially diluted)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^3 to 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) in fresh medium.
-
Incubate the cells for a specified period, typically 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]
In Vivo Tumor Xenograft Study (General Protocol Outline)
This outlines a general procedure for evaluating the in vivo efficacy of an Aurora kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells for implantation
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). Administer the vehicle solution to the control group.
-
Measure tumor volume (e.g., using the formula (Length x Width²)/2) and body weight of the mice at regular intervals (e.g., twice weekly).[13]
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis like phospho-Histone H3 levels).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a potent dual inhibitor of Aurora A and B kinases with demonstrated in vitro activity. Its mechanism of action, targeting critical mitotic processes, makes it a promising candidate for further preclinical and clinical development as an anticancer agent. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar Aurora kinase inhibitors. Further studies are warranted to explore its efficacy in various cancer models, to determine its pharmacokinetic and pharmacodynamic properties in vivo, and to establish its safety profile.
References
- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel platelet-derived growth factor receptor-α (PDGFR-α) inhibitors based on 4-anilinoquinoline and 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.co.uk [promega.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of Aurora Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, are compelling targets in oncology. Their inhibition disrupts cell division, leading to apoptosis in cancer cells. This technical guide focuses on the preclinical evaluation of Aurora kinase inhibitors, with a specific emphasis on a recently identified molecule, Aurora kinase-IN-1. While comprehensive preclinical data for this compound is emerging from a single primary study, this document provides the available quantitative data, detailed experimental methodologies, and a visual representation of the pertinent signaling pathways to facilitate further research and development in this area.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the Aurora kinase family. Its chemical identity is (3Z)-6-bromo-3-[[[4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methylidene]-2-ethoxychromen-4-one, with the molecular formula C30H25Br2N3O5.[1] Preclinical investigations suggest that it is a potent inhibitor of Aurora kinases, inducing G1/S cell cycle arrest and apoptosis.[2] This guide will synthesize the currently available preclinical data for this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from the initial characterization of this compound. Due to the nascent stage of research on this specific inhibitor, the data is primarily derived from the foundational study by Shin SY, et al. (2022).
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| Aurora A | Data not available in public sources |
| Aurora B | Data not available in public sources |
| Aurora C | Data not available in public sources |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | GI50 (µM) |
| Various | Various | Specific cell line data not available in public sources |
Note: While supplier information indicates potent anti-proliferative activity, specific GI50 values from the primary publication are not publicly accessible at this time.
Core Signaling Pathway: Aurora Kinase and Mitotic Regulation
Aurora kinases play a pivotal role in orchestrating multiple events during mitosis. Their inhibition by compounds like this compound disrupts these processes, leading to cell cycle arrest and eventual apoptosis. The diagram below illustrates a simplified signaling pathway involving Aurora A and B.
Caption: Simplified signaling pathway of Aurora A and B in mitosis and the inhibitory effect of this compound.
Key Preclinical Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of Aurora kinase inhibitors. These are based on standard practices in the field and are likely representative of the methods used to characterize this compound.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Aurora kinases.
-
Materials: Recombinant human Aurora A, B, and C enzymes; kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA); ATP; substrate (e.g., myelin basic protein or a specific peptide substrate); test compound (this compound); and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell Proliferation Assay (GI50)
-
Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.
-
Materials: Cancer cell lines of interest; appropriate cell culture medium and supplements; 96-well cell culture plates; this compound; and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Determine the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Materials: Cancer cell lines; this compound; phosphate-buffered saline (PBS); ethanol for fixation; RNase A; and a DNA staining dye (e.g., propidium iodide).
-
Procedure:
-
Treat cells with the test compound for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing RNase A and propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo anti-tumor efficacy of an Aurora kinase inhibitor in a xenograft mouse model.
Caption: A standard workflow for preclinical in vivo efficacy testing of an Aurora kinase inhibitor.
Conclusion and Future Directions
This compound has emerged as a promising novel inhibitor of Aurora kinases with demonstrated anti-proliferative and pro-apoptotic activities. The preclinical data, while still in its early stages, warrants further investigation. Future studies should focus on comprehensive in vivo efficacy and pharmacokinetic profiling, as well as the identification of predictive biomarkers to guide its potential clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing novel cancer therapeutics targeting the Aurora kinase pathway.
References
Methodological & Application
Application Notes and Protocols for Aurora Kinase Inhibition in Cancer Cells
Topic: Recommended Concentration of an Aurora Kinase Inhibitor for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] The three main isoforms, Aurora A, Aurora B, and Aurora C, are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Due to their pivotal role in cell division, their overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[2][4] This makes Aurora kinases attractive targets for cancer therapy.[1][4]
A plethora of small molecule inhibitors targeting Aurora kinases have been developed and are currently in various stages of preclinical and clinical evaluation.[1] These inhibitors can be broadly categorized as pan-Aurora inhibitors, which target multiple isoforms, or selective inhibitors that are specific to a particular Aurora kinase. The choice of inhibitor and its optimal concentration are critical for achieving the desired biological effect while minimizing off-target toxicities.
This document provides detailed application notes and protocols for the use of a representative Aurora kinase inhibitor in cancer cell lines. While the user requested information on "Aurora kinase-IN-1," this specific designation is not widely recognized in the scientific literature. Therefore, this document will focus on LY3295668 (also known as AK-01) , a potent and highly selective inhibitor of Aurora A kinase, as a representative example.[5][6] The principles and protocols described herein can be adapted for other Aurora kinase inhibitors with appropriate modifications based on their specific properties.
Data Presentation
The effective concentration of an Aurora kinase inhibitor can vary significantly depending on the specific inhibitor, the cancer cell line, and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following tables summarize the IC50 values of various Aurora kinase inhibitors across different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Reference |
| LY3295668 (AK-01) | Aurora A | Ki = 0.8 | [5] |
| Aurora B | Ki = 1038 | [5] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | [7] |
| Aurora B | 396.5 | [7] | |
| AMG 900 | Aurora A | 5 | [5][7] |
| Aurora B | 4 | [5][7] | |
| Aurora C | 1 | [5][7] | |
| Danusertib (PHA-739358) | Aurora A | 13 | [7] |
| Aurora B | 79 | [7] | |
| Aurora C | 61 | [7] | |
| PF-03814735 | Aurora A | 5 | [7] |
| Aurora B | 0.8 | [7] | |
| SNS-314 | Aurora A | 9 | [8] |
| Aurora B | 31 | [8] | |
| Aurora C | 3 | [8] |
Table 2: Anti-proliferative Activity (IC50) of Selected Aurora Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| LY3295668 (AK-01) | MCC-9 | Merkel Cell Carcinoma | ~30 | [9] |
| MKL-1 | Merkel Cell Carcinoma | ~100 | [9] | |
| AMG 900 | 26 diverse cell lines | Various | 0.7 - 5.3 | [8] |
| R763 | Colo205, MiaPaCa-2, HeLa, MV4-11 | Colon, Pancreatic, Cervical, Leukemia | 2 - 8 | [8] |
| GSK1070916 | 161 tumor cell lines | Various | Median IC50 = 8 | [8] |
| SNS-314 | Various human cell lines | Various | 1.8 - 24.4 | [8] |
| CYC116 | Various cancer cell lines | Various | 34 - 1370 | [8] |
| AZD1152-hQPA | HeLa | Cervical Cancer | 14,800 | [10] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the IC50 value of an Aurora kinase inhibitor in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor (e.g., LY3295668/AK-01)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of the Aurora kinase inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Western Blotting to Assess Target Inhibition
This protocol is used to confirm the on-target activity of the Aurora kinase inhibitor by measuring the phosphorylation status of its downstream substrates. For an Aurora A inhibitor like LY3295668, a key readout is the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A T288). For pan-Aurora or Aurora B specific inhibitors, the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 S10) is a common marker.[8][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor
-
DMSO
-
6-well tissue culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A (T288), anti-Aurora A, anti-p-Histone H3 (S10), anti-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the Aurora kinase inhibitor (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
Inhibition of Aurora kinases disrupts mitosis, leading to characteristic changes in the cell cycle distribution, such as an accumulation of cells in the G2/M phase or the emergence of a polyploid (>4N DNA content) population.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor
-
DMSO
-
6-well tissue culture plates
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Aurora kinase inhibitor at concentrations around the IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualization
Caption: Simplified Aurora kinase signaling pathway and points of inhibition.
Caption: Experimental workflow for determining the optimal concentration.
References
- 1. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurora Kinase-IN-1: Application Notes for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[1][4] Aurora kinase inhibitors are being extensively investigated for their potential to induce mitotic arrest and subsequent apoptosis in cancer cells.[4][5][6] This document provides detailed application notes and protocols for the use of Aurora kinase-IN-1, a potent inhibitor of Aurora kinases, in cell-based assays.
While inhibition of Aurora A and B kinases typically results in a G2/M phase (mitotic) arrest, it is important to note that current evidence suggests This compound primarily induces a cell cycle arrest at the G1/S boundary .[7] This distinct mechanism of action will be detailed below, followed by generalized protocols for inducing and assessing the more classical mitotic arrest phenotype using other representative Aurora kinase inhibitors.
This compound: Properties and Mechanism of Action
This compound is a potent inhibitor of Aurora kinases.[7][8] It has also been identified as a dual inhibitor of Focal Adhesion Kinase (FAK) and Aurora kinases, as well as showing inhibitory activity against LIM kinases.[9][10]
The primary mechanism of action described for this compound involves the upregulation of G1 cell cycle inhibitory proteins, specifically p21 and p27.[7] Concurrently, it downregulates cyclins essential for the G1 to S phase transition, leading to an arrest at the G1/S boundary of the cell cycle.[7] This compound has also been shown to induce apoptosis.[7]
Quantitative Data for Kinase Inhibition
| Kinase Target | IC50 | Reference |
| Aurora Kinase | Potent inhibitor (specific IC50 not publicly available) | [7][8] |
| FAK | 6.61 nM | Not explicitly cited |
| LIM Kinase | Potent inhibitor (specific IC50 not publicly available) | [9][10] |
Experimental Protocols
Protocol 1: Induction of G1/S Arrest with this compound
This protocol outlines the steps to treat cultured cells with this compound to induce G1/S phase arrest.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment. For example, seed HeLa cells at 2 x 10^5 cells/well in a 6-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM can be tested to determine the optimal concentration for G1/S arrest in the specific cell line.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 48 hours. The optimal incubation time may vary depending on the cell line and the inhibitor concentration.
-
Cell Harvest and Analysis: After incubation, harvest the cells and proceed with cell cycle analysis using flow cytometry (see Protocol 3).
Protocol 2: Induction of Mitotic Arrest with a Pan-Aurora Kinase Inhibitor (General Protocol)
As this compound primarily induces G1/S arrest, this protocol provides a general method for inducing mitotic arrest using a pan-Aurora kinase inhibitor known to block cells in the G2/M phase (e.g., AT9283, VX-680). This protocol can be adapted for other specific Aurora A or B inhibitors.
Materials:
-
Pan-Aurora kinase inhibitor (e.g., AT9283)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
DMSO
-
PBS
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for mitotic index analysis (see Protocols 3 and 4)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density.
-
Compound Preparation: Prepare a stock solution of the pan-Aurora kinase inhibitor in DMSO. Dilute to the desired final concentrations in complete medium. Effective concentrations for mitotic arrest typically range from 50 nM to 500 nM, but should be optimized for each inhibitor and cell line.
-
Treatment: Treat cells with the inhibitor or DMSO control.
-
Incubation: Incubate for a duration equivalent to at least one cell cycle (e.g., 18-24 hours for HeLa cells) to allow a significant portion of the cell population to enter mitosis and arrest.[11]
-
Cell Harvest and Analysis: Harvest cells for analysis of mitotic index by flow cytometry (Protocol 3) or immunofluorescence microscopy (Protocol 4).
Protocol 3: Cell Cycle and Mitotic Index Analysis by Flow Cytometry
This protocol details the use of flow cytometry to quantify the percentage of cells in different cell cycle phases and to specifically determine the mitotic index using an antibody against phosphorylated Histone H3 (Ser10), a marker for mitotic cells.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
Fixation buffer (e.g., 70% cold ethanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor® 488 conjugated)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Permeabilization: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in permeabilization buffer for 15 minutes on ice.
-
Blocking and Staining: Wash the cells with PBS and resuspend in blocking buffer for 30 minutes. Add the anti-phospho-Histone H3 (Ser10) antibody and incubate for 1-2 hours at room temperature.
-
DNA Staining: Wash the cells and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI signal will determine the DNA content (G1, S, G2/M), and the phospho-Histone H3 signal will identify the mitotic cell population within the 4N (G2/M) peak.
Protocol 4: Immunofluorescence Staining of Mitotic Spindles and Chromosomes
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment in cells treated with Aurora kinase inhibitors.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with the Aurora kinase inhibitor as described in Protocol 2.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours. Wash three times with PBS. Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour in the dark.
-
DNA Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI or Hoechst for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Observe for mitotic arrest phenotypes such as condensed chromosomes and abnormal spindle formation (e.g., monopolar or multipolar spindles).
Visualizations
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Mitotic Arrest Induction.
Caption: Mechanism of G1/S Arrest by this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low percentage of mitotic cells | Inhibitor concentration is too low or too high (causing toxicity). | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time to allow more cells to reach mitosis. | |
| Cell line is resistant to the inhibitor. | Try a different cell line or a combination with other drugs.[11] | |
| High cell death | Inhibitor concentration is too high. | Lower the inhibitor concentration. |
| Prolonged mitotic arrest leads to apoptosis. | This is an expected outcome of effective mitotic arrest. Analyze for apoptotic markers.[5][12] | |
| Inconsistent flow cytometry results | Cell clumps are present. | Filter the cell suspension before analysis. |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization protocols for the specific cell line. | |
| Poor immunofluorescence staining | Incorrect antibody concentration. | Titrate the primary and secondary antibodies. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent. | |
| Fixation method is masking the epitope. | Try a different fixation method (e.g., methanol fixation). |
Conclusion
This compound is a potent kinase inhibitor that primarily induces a G1/S phase cell cycle arrest by modulating the levels of key cell cycle regulatory proteins. While this differs from the classical mitotic arrest phenotype associated with many other Aurora kinase inhibitors, it represents a valuable tool for studying G1/S checkpoint control. For researchers specifically interested in inducing mitotic arrest, the provided general protocols using other well-characterized Aurora kinase inhibitors offer a robust starting point for experimentation. Careful optimization of inhibitor concentration and treatment duration is crucial for achieving the desired cellular phenotype. The analytical methods detailed here, including flow cytometry for mitotic index and immunofluorescence for spindle morphology, are essential for quantifying and characterizing the effects of these potent compounds on cell division.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk1, Plks, Auroras, and Neks: the mitotic bodyguards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. Aurora/LIM kinase-IN-1 | CymitQuimica [cymitquimica.com]
- 10. Aurora/LIM kinase-IN-1|CAS |DC Chemicals [dcchemicals.com]
- 11. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Phospho-Histone H3 (Ser10) Following Aurora Kinase-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division, playing critical roles in chromosome segregation and cytokinesis.[1] The overexpression of Aurora kinases is linked to genetic instability and is a common feature in many human cancers, making them a significant target for therapeutic intervention.[1] A key substrate of Aurora B kinase is Histone H3, a core component of chromatin.[2][3] During mitosis, Aurora B phosphorylates Histone H3 at Serine 10 (p-Histone H3 Ser10), a modification crucial for proper chromosome condensation and segregation.[3][4][5]
Aurora kinase-IN-1 is a potent inhibitor of Aurora kinases.[6][7] Its mechanism of action involves the downregulation of cyclins necessary for G1-to-S phase progression, leading to cell cycle arrest and apoptosis.[6][7] By inhibiting Aurora kinase activity, this compound is expected to reduce the phosphorylation of its downstream targets.
This document provides a detailed protocol for utilizing Western blot to detect and quantify the reduction in p-Histone H3 (Ser10) levels in cultured cells following treatment with this compound. This assay serves as a robust method to confirm the intracellular activity and efficacy of the inhibitor.
Signaling Pathway and Inhibition
Aurora B kinase, a core component of the Chromosomal Passenger Complex (CPC), directly phosphorylates Histone H3 at the Serine 10 position during mitosis.[2][8] This phosphorylation event is a hallmark of mitotic cells and is essential for chromatin condensation.[3][5] Treatment with this compound directly inhibits the catalytic activity of Aurora B, preventing the transfer of a phosphate group to Histone H3. This results in a measurable decrease in the cellular levels of p-Histone H3 (Ser10).
Caption: this compound inhibits Aurora Kinase B, blocking Histone H3 phosphorylation.
Experimental Workflow
The overall experimental process involves treating cultured cells with the inhibitor, preparing whole-cell lysates, separating proteins by size, and detecting the specific proteins of interest (p-Histone H3, Total Histone H3, and a loading control) using specific antibodies.
Caption: Experimental workflow from cell culture to Western blot analysis.
Materials and Reagents
-
Cell Lines: HeLa, U2OS, or other relevant cancer cell lines.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Nocodazole or Calyculin A (optional positive controls for high p-H3 levels)[9][10]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
RIPA Lysis Buffer (see Table 2 for recipe)
-
Protease and Phosphatase Inhibitor Cocktails[11]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
10-15% Tris-Glycine or Bis-Tris polyacrylamide gels[12]
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membranes (0.2 µm pore size recommended for histones)[12]
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibodies
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator, biosafety cabinet
-
Microscopes
-
Centrifuges (refrigerated)
-
SDS-PAGE and Western blot apparatus
-
Imaging system (e.g., ChemiDoc)
-
Experimental Protocols
5.1. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equal to the highest volume of inhibitor used.
-
Aspirate the old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
5.2. Protein Extraction (Cell Lysis) All steps should be performed on ice to minimize protein degradation.[13]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer freshly supplemented with protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).[11]
-
Use a cell scraper to scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
5.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load equal amounts of protein for each sample. Typically, 10-30 µg of total protein per lane is sufficient.[15]
5.4. SDS-PAGE and Protein Transfer
-
Add 4X Laemmli sample buffer to the normalized protein samples, and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto a 12-15% polyacrylamide gel. A higher percentage gel is recommended for better resolution of the small histone proteins (~17 kDa).[12]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane. The transfer can be done using a wet or semi-dry system. Verify transfer efficiency using Ponceau S staining.[12]
5.5. Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is often preferred over milk for phospho-protein detection to reduce background.[16]
-
Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) diluted in 5% BSA-TBST (see Table 1 for typical dilutions). This incubation is typically performed overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Repeat the washing steps as described in 5.5.3.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Multiple exposure times may be necessary to obtain an optimal signal.
-
Stripping and Re-probing: To normalize the p-Histone H3 signal, the membrane can be stripped and re-probed for Total Histone H3 and/or a loading control like GAPDH or α-tubulin.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Experimental Parameters and Antibody Dilutions
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 2-5 x 10⁵ cells/well (6-well plate) | Aim for 70-80% confluency at time of treatment. |
| This compound Conc. | 0.1 - 10 µM (Dose-response) | Optimal concentration must be determined empirically. |
| Treatment Time | 6 - 24 hours | Time-course experiment is recommended. |
| Protein Loading Amount | 10 - 30 µ g/lane | Ensure equal loading based on BCA assay.[15] |
| Primary Antibody | ||
| Anti-p-Histone H3 (Ser10) | 1:1000 - 1:10000 | Dilute in 5% BSA-TBST. Incubate overnight at 4°C.[9] |
| Anti-Total Histone H3 | 1:1000 - 1:5000 | Used for normalization. |
| Anti-GAPDH / α-tubulin | 1:1000 - 1:10000 | Loading control. |
| Secondary Antibody | 1:2000 - 1:10000 | HRP-conjugated anti-Rabbit or anti-Mouse IgG. |
Table 2: Buffer and Solution Recipes
| Buffer/Solution | Components | Instructions |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 8.0 | Store at 4°C. Add protease/phosphatase inhibitors fresh before use.[11] |
| 150 mM NaCl | ||
| 1% NP-40 (Igepal CA-630) | ||
| 0.5% Sodium deoxycholate | ||
| 0.1% SDS | ||
| TBST (1X) | 20 mM Tris-HCl, pH 7.5 | Adjust pH with HCl. |
| 150 mM NaCl | ||
| 0.1% Tween-20 | ||
| Blocking Buffer | 5% w/v BSA or Non-fat milk | Dissolve in 1X TBST. |
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 10. t-takaya.net [t-takaya.net]
- 11. fortislife.com [fortislife.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening Using Aurora Kinase Inhibitors
Introduction
Aurora kinases are a family of serine/threonine kinases that serve as master regulators of cell division.[1] In humans, the family comprises three members: Aurora A, Aurora B, and Aurora C. Aurora A is crucial for centrosome maturation and mitotic entry, while Aurora B, as a component of the chromosomal passenger complex, governs chromosome condensation, segregation, and cytokinesis.[2][3] Due to their pivotal role in mitosis and their frequent overexpression in various human cancers, Aurora kinases have emerged as prominent targets for anticancer drug discovery.[4][5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Aurora kinase inhibitors, with a focus on characterizing compounds like Aurora kinase-IN-1 . This compound is a potent inhibitor of Aurora kinases that induces apoptosis and causes cell cycle arrest at the G1/S boundary by modulating the expression of key cell cycle proteins such as p21, p27, and various cyclins.[6][7] The following protocols are designed for researchers, scientists, and drug development professionals to identify and characterize novel Aurora kinase inhibitors in both biochemical and cell-based HTS formats.
Application Note 1: Biochemical High-Throughput Screening for Direct Kinase Inhibition
Objective: To quantify the direct inhibitory effect of a test compound on the enzymatic activity of purified recombinant Aurora kinases (A and B). This is the primary screen to identify compounds that directly interact with the kinase's ATP-binding pocket. The ADP-Glo™ Kinase Assay is presented here as an example of a robust, luminescence-based HTS method.[8]
Principle: The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human Aurora A and Aurora B kinase (active)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well, low-volume, white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 25-50 nL) of the diluted compound to the wells of the 384-well assay plate. Include control wells containing only DMSO (negative control, 0% inhibition) and a known pan-Aurora kinase inhibitor like AMG-900 (positive control, 100% inhibition).[5]
-
Kinase/Substrate Addition: Prepare a master mix containing the Kinase Buffer, recombinant Aurora kinase (e.g., 5 ng/well), and the substrate. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare a solution of ATP in Kinase Buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_pos] / [Signal_neg - Signal_pos]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Representative Inhibitor Activities
While specific IC₅₀ values for this compound are not publicly available, the table below shows representative data for other well-characterized Aurora kinase inhibitors to illustrate the expected output of a biochemical screen.
| Inhibitor | Type | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | Aurora C (IC₅₀, nM) |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 | 396.5 | - |
| AZD1152-HQPA | Aurora B Selective | >10,000 | 0.36 | - |
| AMG-900 | Pan-Aurora | 5 | 4 | 1 |
| Danusertib (PHA-739358) | Pan-Aurora / Multi-kinase | 13 | 79 | 61 |
Data sourced from multiple studies.[9]
Application Note 2: High-Content Cellular Screening for Phenotypic Analysis
Objective: To assess the effect of Aurora kinase inhibitors on cell cycle progression and specific kinase activity within a cellular context. This secondary assay validates hits from the primary biochemical screen and provides critical information on cell permeability, target engagement, and the resulting cellular phenotype.
Principle: High-content imaging (HCI) combined with immunofluorescence allows for the simultaneous measurement of multiple cellular parameters in thousands of individual cells.[2] For Aurora kinase inhibitors, key readouts include the phosphorylation of histone H3 at serine 10 (pH3S10), a direct substrate of Aurora B, and cellular DNA content to analyze cell cycle distribution.[2][10] Inhibition of Aurora B typically leads to a decrease in the pH3S10 signal and an accumulation of cells with ≥4N DNA content due to failed cytokinesis.[2][11] In contrast, the reported activity of this compound is expected to cause an increase in the 2N (G1) cell population.[6][7]
Experimental Protocol: HCI for pH3S10 and DNA Content
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
384-well, black, clear-bottom imaging plates
-
Test compound (e.g., this compound)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DNA stain: Hoechst 33342
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are sub-confluent at the end of the experiment (e.g., 2,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Add serially diluted test compounds to the wells. Include DMSO as a negative control. Incubate for a period appropriate to observe cell cycle effects (e.g., 24 hours).
-
Cell Fixation: Carefully remove the culture medium and add 4% PFA to each well. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash wells twice with PBS. Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash wells twice with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Staining: Dilute the anti-pH3S10 antibody in Blocking Buffer. Add to wells and incubate overnight at 4°C.
-
Secondary Antibody and DNA Staining: Wash wells three times with PBS. Add a solution containing the fluorescently-labeled secondary antibody and Hoechst 33342 in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells three times with PBS, leaving the final wash in the wells. Acquire images using a high-content imaging system. Capture at least two channels: DAPI (for Hoechst) and FITC (for Alexa Fluor 488).
-
Image Analysis:
-
Use the analysis software to identify individual nuclei based on the Hoechst signal.
-
Measure the integrated intensity of the Hoechst signal per nucleus to determine DNA content (and thus cell cycle phase: 2N, S, ≥4N).
-
Measure the mean intensity of the pH3S10 signal (Alexa Fluor 488) within the nuclear mask of mitotic cells.
-
Quantify the percentage of cells in each cell cycle phase and the intensity of pH3S10 as a function of compound concentration.
-
Data Presentation: Expected Phenotypic Readouts
| Inhibitor Type | pH3S10 Intensity | % Cells with 2N DNA | % Cells with 4N DNA | % Cells with >4N DNA | Phenotype |
| Aurora A Selective | No significant change | Decrease | Increase | No significant change | G2/M Arrest |
| Aurora B Selective | Strong Decrease | Decrease | Decrease | Strong Increase | Endoreduplication |
| Pan-Aurora Inhibitor | Strong Decrease | Decrease | Decrease | Strong Increase | Endoreduplication |
| This compound (Expected) | No significant change | Strong Increase | Decrease | Decrease | G1/S Arrest |
Expected outcomes are based on published mechanisms of action.[2][6][7]
Visualizations: Workflows and Pathways
Aurora Kinase Signaling in Mitosis
Caption: Simplified overview of Aurora A and Aurora B functions during mitosis.
High-Throughput Screening Workflow
Caption: A typical workflow for an HTS campaign to identify kinase inhibitors.
Logical Flow for Hit Validation
Caption: Decision tree for the validation and prioritization of primary HTS hits.
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.co.uk [promega.co.uk]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cells Treated with Aurora Kinase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of cell division.[1] These enzymes are essential for numerous mitotic events, including centrosome maturation and separation, chromosome segregation, and cytokinesis.[1][2] Due to their heightened expression in a wide range of human cancers and their role in maintaining genomic stability, Aurora kinases have emerged as significant targets for cancer therapy.[1][3][4]
Aurora kinase inhibitors are small molecules designed to block the enzymatic activity of these kinases, leading to defects in mitosis.[4][5] Treatment of cancer cells with these inhibitors often results in mitotic catastrophe, characterized by failed cytokinesis, endoreduplication (DNA re-replication without cell division), and the formation of polyploid cells (cells with >4N DNA content).[3][6][7] Ultimately, these cellular defects can trigger apoptosis (programmed cell death) or senescence.[6][8]
This application note provides detailed protocols for using flow cytometry to analyze the cellular effects of Aurora kinase-IN-1, a representative Aurora kinase inhibitor. The described methods allow for the quantitative assessment of changes in cell cycle distribution and the induction of apoptosis, providing crucial insights into the compound's mechanism of action.
Mechanism of Action & Cellular Consequences
Aurora kinases are pivotal for the successful progression of cells through mitosis.[2] Aurora A is involved in centrosome function and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome alignment and cytokinesis.[2][3] Inhibition of these kinases with a compound like this compound disrupts these processes. This disruption overrides the mitotic spindle checkpoint, leading to a failure of cytokinesis.[3] Consequently, cells may exit mitosis without dividing, resulting in a tetraploid (4N) G1 state, or undergo further rounds of DNA replication, leading to polyploidy.[5][9] These abnormal nuclear events can subsequently activate apoptotic pathways.[3][4]
Caption: Simplified pathway of Aurora kinase inhibition leading to mitotic failure.
Experimental Design & Workflow
A typical experiment involves treating a cancer cell line with varying concentrations of this compound over a time course. A vehicle control (e.g., DMSO) must be included to account for any effects of the solvent.[10] Following treatment, cells are harvested and stained using specific fluorescent dyes for analysis by flow cytometry. The primary endpoints are the distribution of cells throughout the cell cycle and the percentage of apoptotic cells.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol is used to determine the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] It also enables the detection of polyploid cells and apoptotic cells, which appear as a "sub-G1" peak due to DNA fragmentation.[11]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS, DNase-free)
-
12x75 mm polystyrene/polypropylene tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer cells into tubes.
-
Adherent cells: Collect the culture medium (which may contain floating apoptotic cells), wash cells with PBS, and detach them using trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping.[12]
-
Incubate the cells for at least 30 minutes at 4°C.[12] For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[13][14]
-
Staining:
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g for 5 minutes) as fixed cells are more buoyant.[14]
-
Carefully discard the ethanol and wash the pellet twice with PBS.[12]
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at room temperature to ensure only DNA is stained.[12][14]
-
Add 400 µL of PI staining solution (final concentration 40 µg/mL) and mix gently.[12]
-
Incubate in the dark for at least 15-30 minutes at room temperature before analysis.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a dot plot of pulse area versus pulse width to gate on single cells and exclude doublets and aggregates.[12][14]
Protocol 2: Apoptosis Detection with Annexin V & PI
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[15] Propidium iodide is used as a viability dye to identify cells with compromised membranes (late apoptotic/necrotic).[15]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
12x75 mm polystyrene/polypropylene tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included.[16]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[16]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may need optimization based on the manufacturer's instructions).[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]
-
-
Data Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry.[16]
-
Unstained cells: To set voltage and check for autofluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation.
-
Cells stained with PI only: To set compensation.
-
Data Interpretation & Representative Results
The data generated from flow cytometry can be used to quantify the effects of this compound.
-
Cell Cycle Analysis: The resulting DNA histogram will show distinct peaks corresponding to G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase in between. Treatment with an Aurora kinase inhibitor is expected to cause a decrease in the G0/G1 population and a significant increase in cells with 4N and >4N DNA content.[4][6][17] An increase in the sub-G1 population indicates apoptosis.[11]
-
Apoptosis Analysis: A two-parameter dot plot of PI versus Annexin V-FITC will resolve four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Table 1: Representative Quantitative Data
The following table summarizes hypothetical results from treating a human cancer cell line (e.g., HCT116) with this compound for 48 hours.
| Treatment Group | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (4N) (%) | Polyploid (>4N) (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 2.1 ± 0.4 | 55.3 ± 2.1 | 25.4 ± 1.5 | 17.2 ± 1.8 | 0.0 ± 0.0 | 3.5 ± 0.6 | 2.8 ± 0.5 |
| A-kinase-IN-1 (1 µM) | 8.5 ± 1.1 | 20.1 ± 1.9 | 10.2 ± 1.3 | 45.6 ± 2.5 | 15.6 ± 2.0 | 14.8 ± 1.7 | 9.3 ± 1.2 |
| A-kinase-IN-1 (5 µM) | 22.4 ± 2.3 | 8.7 ± 1.0 | 4.5 ± 0.8 | 30.1 ± 3.1 | 34.3 ± 3.5 | 25.1 ± 2.2 | 28.7 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
Flow cytometry is a powerful and quantitative technique for characterizing the cellular effects of therapeutic compounds like this compound. The protocols detailed in this application note provide a robust framework for assessing drug-induced changes in cell cycle progression and apoptosis. The resulting data are essential for understanding the mechanism of action, determining effective concentrations, and advancing the development of novel anti-cancer agents targeting the Aurora kinase family.
References
- 1. Aurora kinase - Wikipedia [en.wikipedia.org]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with Aurora Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division.[1][2] The three main isoforms in mammals, Aurora A, B, and C, have distinct yet coordinated functions throughout mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, leading to genetic instability and tumorigenesis.[1][2] This has made them attractive targets for the development of anti-cancer therapeutics.[2]
Live-cell imaging is a powerful technique to study the dynamic processes of mitosis and the cellular response to kinase inhibitors in real-time. By visualizing cellular events as they happen, researchers can gain deeper insights into the mechanism of action of compounds like Aurora kinase-IN-1. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging studies to monitor its effects on cell cycle progression and apoptosis.
Data Presentation
The following tables summarize the available quantitative data for an Aurora kinase inhibitor with high similarity to this compound (Compound 12a from Xu et al., 2020).[6][7]
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Aurora A | 309 |
| Aurora B | 293 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.05 ± 0.45 |
| HCT-116 | Colorectal Carcinoma | 1.31 ± 0.41 |
| MCF-7 | Breast Adenocarcinoma | 20.53 ± 6.13 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway affected by this compound, leading to G1/S cell cycle arrest and apoptosis.
References
- 1. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uib.no [uib.no]
- 5. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Aurora kinase-IN-1 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Aurora kinase-IN-1. This guide addresses common challenges related to the solubility and stability of this inhibitor to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, it is highly recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3] Most small molecule kinase inhibitors exhibit good solubility in DMSO.[1][2][3] For in vivo studies, a multi-component solvent system is often necessary due to the poor aqueous solubility of many kinase inhibitors.[1][2][4]
Q2: How should I store my this compound stock solution?
A2: Aliquot your DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the solution from light and moisture.[1][5]
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds like many kinase inhibitors.[4][6][7] To mitigate this, ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%, and ideally 0.1% or lower. It is also crucial to mix the solution thoroughly and immediately after adding the inhibitor to the medium. If precipitation persists, consider using a lower final concentration of the inhibitor.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While DMSO is the most common solvent for initial stock solutions, other organic solvents like ethanol may be used, but solubility should be verified. For specific applications, especially in vivo studies, complex formulations involving co-solvents like PEG300, Tween-80, or lipid-based systems may be required to improve solubility and bioavailability.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory activity observed in my assay.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from the solid compound. Always store aliquots at -80°C for long-term stability.[5]
-
-
Possible Cause 2: Compound Precipitation. The inhibitor may have precipitated out of the solution in your aqueous assay buffer or cell culture medium.
-
Solution: Visually inspect your medium for any precipitate after adding the inhibitor. Centrifuge a small sample to check for a pellet. To avoid precipitation, ensure vigorous mixing during dilution and keep the final DMSO concentration as low as possible.
-
-
Possible Cause 3: High ATP Concentration in In Vitro Kinase Assays. If you are performing a kinase assay with a high concentration of ATP, it may compete with the ATP-competitive inhibitor, leading to reduced apparent potency.[8]
-
Solution: Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km to increase the inhibitor's apparent potency.
-
Issue 2: Precipitate formation in the stock solution vial.
-
Possible Cause 1: Low-Quality or Wet DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Use a new, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[5]
-
-
Possible Cause 2: Exceeded Solubility Limit. The concentration of the stock solution may be too high.
Quantitative Data Summary
The following tables provide solubility and stability data for representative Aurora kinase inhibitors, which can be used as a reference for this compound.
Table 1: Solubility of Representative Aurora Kinase Inhibitors
| Inhibitor | Solvent | Solubility | Reference |
| Aurora kinase inhibitor-8 | DMSO | 25 mg/mL (46.68 mM) | [1] |
| LY3295668 (AK-01) | DMSO | 80 mg/mL (163.28 mM) | [2] |
| Aurora kinase inhibitor-8 | 10% DMSO in 90% corn oil | ≥ 1.25 mg/mL (2.33 mM) | [1] |
| LY3295668 (AK-01) | 10% DMSO in 90% saline with 20% SBE-β-CD | ≥ 2.5 mg/mL (5.10 mM) | [2] |
Table 2: Stability and Storage Recommendations
| Compound | Storage Condition | Duration | Notes | Reference |
| Aurora kinase inhibitor-8 | In solvent at -80°C | 6 months | Sealed storage, away from moisture and light. | [5] |
| Aurora kinase inhibitor-8 | In solvent at -20°C | 1 month | Sealed storage, away from moisture and light. | [5] |
| MLN8237 | DMSO stock at -20°C | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.[1] Gentle warming (up to 37°C) can be applied, but monitor for any signs of degradation.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage.[5]
Protocol 2: Assessing Compound Stability using HPLC
-
Initial Analysis: Immediately after preparing the stock solution, dilute a small aliquot in an appropriate solvent (e.g., acetonitrile/water) and analyze it by High-Performance Liquid Chromatography (HPLC) to obtain an initial purity profile and peak area.
-
Incubation: Store aliquots of the stock solution under different conditions (e.g., -20°C, 4°C, room temperature) for various time points (e.g., 24h, 48h, 1 week).
-
Time-Point Analysis: At each time point, analyze the stored aliquots by HPLC using the same method as the initial analysis.
-
Data Comparison: Compare the peak area of the parent compound and the presence of any new degradation peaks to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Progression.
Caption: Troubleshooting Workflow for Inconsistent Inhibitor Activity.
Caption: Decision Tree for Solvent Selection for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
How to dissolve Aurora kinase-IN-1 for experiments
Welcome to the technical support center for Aurora kinase-IN-1. This guide provides detailed information for researchers, scientists, and drug development professionals on how to effectively dissolve and use this compound in your experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to ensure the best solubility and stability of the compound.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend starting with a concentration of 10 mM in 100% DMSO. For other Aurora kinase inhibitors, solubility in DMSO can reach up to 25 mg/mL or higher, often requiring sonication to fully dissolve.[1] It is best practice to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating.
Q3: How should I store the this compound stock solution?
A3: Store the this compound stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, we recommend aliquoting the stock solution into smaller, single-use vials.
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 1% DMSO, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound upon addition to aqueous buffer or cell culture medium. | The compound has low solubility in aqueous solutions. | 1. Make serial dilutions of your high-concentration DMSO stock solution in DMSO first. 2. Add the final, most diluted DMSO stock dropwise to your aqueous buffer or medium while vortexing to ensure rapid mixing. 3. Ensure the final concentration of the inhibitor in the aqueous solution does not exceed its solubility limit. |
| Inconsistent or no biological activity observed. | 1. The compound may have degraded due to improper storage or handling. 2. The final concentration of the inhibitor is too low. 3. The inhibitor is not cell-permeable. | 1. Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. 3. While most small molecule inhibitors are cell-permeable, this can be confirmed through cellular uptake assays if necessary. |
| High background or off-target effects. | 1. The concentration of the inhibitor is too high. 2. The final DMSO concentration is too high, causing cellular stress. | 1. Titrate the inhibitor to the lowest effective concentration. 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%) and include a vehicle control. |
| Difficulty dissolving the compound in DMSO. | The compound may require energy to dissolve completely. | 1. Gently warm the solution (e.g., in a 37°C water bath). 2. Use a sonicator to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay for Aurora Kinase Inhibition
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Dilution:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. The final concentrations should typically range from nanomolar to micromolar.
-
Prepare a corresponding dilution series for the vehicle control (DMSO) to match the final DMSO concentration in the treated wells.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the diluted this compound and vehicle control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Aurora Kinase Signaling Pathway
The Aurora kinases (A, B, and C) are key regulators of cell division, playing critical roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Their dysregulation is often associated with cancer.
Caption: Simplified signaling pathway of Aurora A and B kinases during the cell cycle and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Caption: Step-by-step workflow for a typical cell-based viability assay using this compound.
References
Technical Support Center: Aurora Kinase-IN-1
Welcome to the technical support center for Aurora Kinase-IN-1 and related Aurora kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential toxicity of these compounds in normal cells and to offer practical advice for experimental troubleshooting.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the toxicity and use of Aurora kinase inhibitors in non-cancerous cell lines.
Q1: What is the expected toxicity of Aurora kinase inhibitors in normal, non-cancerous cells?
A1: Aurora kinase inhibitors are designed to target rapidly dividing cells, a hallmark of cancer. However, since Aurora kinases are essential for mitosis in all dividing cells, these inhibitors can also affect normal proliferating cells.[1][2][3] Toxicity in normal cells is a known class effect of Aurora kinase inhibitors, with rapidly dividing tissues such as bone marrow being particularly susceptible, which can lead to side effects like neutropenia.[4] The degree of toxicity is dependent on the specific inhibitor, its concentration, the cell type, and the p53 status of the cells.[5][6] Generally, cancer cells exhibit higher sensitivity to Aurora kinase inhibitors compared to their normal counterparts.
Q2: How does the toxicity of Aurora kinase inhibitors in normal cells compare to cancer cells?
A2: Studies have shown that Aurora kinase inhibitors, such as Alisertib, exhibit significantly lower cytotoxicity in normal cell lines compared to cancer cell lines. For example, the IC50 value for Alisertib in normal human ovarian epithelial cells (T80) was found to be 164.7 μM, whereas in ovarian cancer cell lines SKOV3 and OVCAR4, the IC50 values were 20.48 μM and 22.13 μM, respectively.[6] Similarly, the IC50 of Alisertib in the normal breast epithelial cell line MCF10A was higher than in breast cancer cell lines MCF7 and MDA-MB-231.[5] This differential sensitivity is a key aspect of the therapeutic window for these inhibitors.
Q3: What are the typical morphological and cellular effects of Aurora kinase inhibitors on normal cells?
A3: Inhibition of Aurora kinases disrupts mitosis. In normal cells, this can lead to several observable effects, including:
-
Polyploidy: Cells may fail to complete cytokinesis (the final step of cell division), resulting in cells with multiple sets of chromosomes (e.g., 4N, 8N, or higher).[4] This is a common phenotype observed with Aurora B inhibition.
-
Cell Cycle Arrest: Cells may arrest in the G2/M phase of the cell cycle.
-
Apoptosis: At higher concentrations or with prolonged exposure, Aurora kinase inhibitors can induce programmed cell death (apoptosis).
-
Senescence: In some contexts, particularly in cells with functional p53, Aurora kinase inhibition can lead to cellular senescence, a state of irreversible growth arrest.
Q4: What is the role of p53 in mediating the toxic effects of Aurora kinase inhibitors in normal cells?
A4: The tumor suppressor protein p53 plays a crucial role in the cellular response to Aurora kinase inhibition. In normal cells with functional p53, inhibition of Aurora kinases can trigger p53-dependent pathways leading to cell cycle arrest, apoptosis, or senescence.[7] This is a protective mechanism that helps to eliminate or halt the proliferation of cells with mitotic errors. In cells lacking functional p53, the response to Aurora kinase inhibition may be skewed towards polyploidy and genomic instability.
Q5: Are there known off-target effects of Aurora kinase inhibitors that could contribute to toxicity in normal cells?
A5: Yes, off-target effects are an important consideration. While some inhibitors are highly selective, others may inhibit other kinases or cellular proteins, which can contribute to toxicity. For example, some Aurora kinase inhibitors have been shown to have activity against kinases in pathways like PI3K/Akt and MAPK/ERK.[8] These off-target effects can lead to unexpected toxicities in normal cells and should be considered when interpreting experimental results. It is recommended to consult kinase profiling data for the specific inhibitor being used.
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during in vitro experiments with Aurora kinase inhibitors.
Troubleshooting for MTT Assay
| Problem | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.[9][10] - Phenol red in the media can interfere.[9] - Test compound is colored or reduces MTT. | - Use fresh, sterile reagents.[9] - Use phenol red-free media for the assay.[9] - Include a "compound only" control (no cells) to measure background absorbance. |
| Low Absorbance Signal | - Insufficient cell number. - Low metabolic activity of cells. - Incomplete solubilization of formazan crystals.[9] - Short incubation time with MTT. | - Optimize cell seeding density. - Ensure cells are in the logarithmic growth phase. - Ensure complete dissolution of crystals by pipetting or shaking; visually confirm under a microscope.[9] - Increase incubation time with MTT reagent. |
| High Variability Between Replicates | - Uneven cell seeding. - Edge effects in the 96-well plate. - Inconsistent pipetting. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media. - Use a multichannel pipette for reagent addition and ensure consistent technique. |
Troubleshooting for BrdU Assay
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak BrdU Signal | - Insufficient BrdU labeling time. - Inadequate DNA denaturation.[11] - Incorrect antibody concentration. | - Optimize BrdU incubation time based on the cell cycle length of your cells. - Ensure the HCl concentration and incubation time for denaturation are optimal.[11] - Titrate the anti-BrdU antibody to find the optimal concentration.[11] |
| High Background Staining | - Non-specific antibody binding.[11] - Insufficient washing. | - Increase the blocking time and/or use a different blocking agent.[11] - Ensure thorough washing between antibody incubation steps. |
| High Variability | - Inconsistent cell cycle synchronization (if used). - Uneven application of reagents. | - Ensure synchronization protocol is effective and consistently applied. - Be meticulous with pipetting and ensure all wells are treated uniformly. |
Troubleshooting for Annexin V/PI Apoptosis Assay
| Problem | Possible Cause(s) | Solution(s) |
| High Percentage of Annexin V+/PI+ Cells in Control | - Cells were harvested too harshly (e.g., over-trypsinization). - Cells were overgrown or unhealthy before the experiment. | - Use a gentle cell detachment method (e.g., EDTA-based dissociation solution). - Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
| Unexpected Quadrant Populations | - Compensation issues between FITC and PI channels. - Delayed analysis after staining. | - Always run single-color controls to set proper compensation.[12] - Analyze samples as soon as possible after staining to avoid progression of apoptosis.[12] |
| No Apoptotic Population Detected After Treatment | - Drug concentration is too low or incubation time is too short.[12] - The compound is cytostatic, not cytotoxic, at the tested concentrations. | - Perform a dose-response and time-course experiment.[12] - Use a complementary assay (e.g., cell cycle analysis) to check for cell cycle arrest. |
Quantitative Data on Aurora Kinase Inhibitor Toxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Aurora kinase inhibitors in various normal human cell lines compared to cancer cell lines. This data illustrates the typical differential sensitivity. Note: "this compound" is a generic placeholder; therefore, data for well-characterized inhibitors are provided.
| Inhibitor | Target | Normal Cell Line | Cell Type | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Alisertib (MLN8237) | Aurora A | MCF10A | Breast Epithelial | 55.75 (24h) | MCF7 (Breast Cancer) | 17.13 (24h) | [5] |
| 38.79 (48h) | MDA-MB-231 (Breast Cancer) | 12.43 (24h) | [5] | ||||
| T80 | Ovarian Epithelial | 164.7 | SKOV3 (Ovarian Cancer) | 20.48 | [6] | ||
| OVCAR4 (Ovarian Cancer) | 22.13 | [6] | |||||
| Barasertib (AZD1152-HQPA) | Aurora B | IPF Fibroblasts | Lung Fibroblast | Attenuates proliferation | NCI-H82 (SCLC) | < 0.05 | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat cells with various concentrations of the Aurora kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After treatment, carefully aspirate the medium.[9]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[9]
-
Carefully aspirate the MTT solution.[9]
-
Add 150 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9][10]
-
Read the absorbance at 570 nm using a microplate reader.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
Procedure:
-
Seed and treat cells with the Aurora kinase inhibitor as described for the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix/denature the cells by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the primary anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.
-
Wash the wells and add TMB substrate.
-
After sufficient color development, add the stop solution.
-
Read the absorbance at 450 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates or flasks.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Interpret the results based on the four quadrants of the dot plot:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of Aurora kinase inhibitor toxicity.
Caption: Role of Aurora A and B kinases in normal cell cycle progression.
Caption: p53-mediated response to Aurora kinase inhibition in normal cells.
Caption: General experimental workflow for assessing inhibitor cytotoxicity.
References
- 1. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Inhibition of Aurora Kinase B attenuates fibroblast activation and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing VE-465 (Tozasertib) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-Aurora kinase inhibitor, VE-465 (also known as Tozasertib or VX-680).
Frequently Asked Questions (FAQs)
Q1: What is VE-465 and what is its mechanism of action?
A1: VE-465 is a potent, small-molecule, ATP-competitive inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C. Aurora kinases are serine/threonine kinases that play crucial roles in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting these kinases, VE-465 disrupts the proper execution of mitosis, leading to effects such as polyploidy (cells with more than the normal number of chromosome sets), cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death) in cancer cells.
Q2: What are the expected cellular effects of VE-465 treatment?
A2: Treatment of cancer cells with VE-465 typically results in several observable cellular phenotypes:
-
Polyploidy: Inhibition of Aurora B kinase activity disrupts cytokinesis, leading to the formation of large, multinucleated cells with a DNA content of 4N or greater.
-
G2/M Arrest: Cells may arrest in the G2 or M phase of the cell cycle due to the disruption of mitotic processes.
-
Apoptosis: Prolonged treatment or treatment at higher concentrations can induce programmed cell death.
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is Histone H3 at Serine 10 (pH3-Ser10). Inhibition of Aurora B by VE-465 leads to a significant reduction in the levels of pH3-Ser10, which can be used as a biomarker of drug activity.
Q3: How do I determine the optimal concentration and duration of VE-465 treatment for my cell line?
A3: The optimal concentration and duration of VE-465 treatment are highly dependent on the specific cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. A good starting point is to test a range of concentrations based on published IC50 values (see Table 1) for 24, 48, and 72 hours. The optimal duration will be a balance between achieving the desired biological effect (e.g., cell cycle arrest, apoptosis) and minimizing off-target effects or cellular stress.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cell death or polyploidy after VE-465 treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line. The required concentration can vary significantly between cell lines.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Extend the treatment duration. Some cell lines may require longer exposure to VE-465 to exhibit significant phenotypic changes. A time-course experiment (e.g., 24, 48, 72, or 96 hours) is recommended.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to Aurora kinase inhibitors. Consider using a different inhibitor or a combination therapy approach. For example, combining VE-465 with carboplatin has shown synergistic effects in ovarian cancer cells.[1]
-
-
Possible Cause 4: Drug Inactivity.
-
Solution: Ensure the VE-465 compound is properly stored and has not expired. Prepare fresh stock solutions for each experiment.
-
Problem 2: I am observing high levels of cell death even at low concentrations of VE-465.
-
Possible Cause 1: High Cell Sensitivity.
-
Solution: Your cell line may be particularly sensitive to VE-465. Reduce the concentration range in your experiments.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While VE-465 is a potent Aurora kinase inhibitor, off-target effects can occur at higher concentrations. Lower the concentration and/or shorten the treatment duration. Confirm on-target activity by assessing the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B.
-
Problem 3: My cell cycle analysis results are unclear or difficult to interpret.
-
Possible Cause 1: Inadequate Cell Fixation.
-
Solution: Ensure proper cell fixation with cold 70% ethanol to prevent cell clumping and ensure accurate DNA staining.
-
-
Possible Cause 2: RNA Contamination.
-
Solution: Treat cells with RNase A during the staining protocol to eliminate RNA, which can also be stained by propidium iodide and interfere with DNA content analysis.
-
-
Possible Cause 3: Cell Debris.
-
Solution: Gate out debris and cell doublets during flow cytometry analysis to ensure you are analyzing single, intact cells.
-
Quantitative Data
Table 1: IC50 Values of VE-465 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| GBM 8401 | Glioblastoma Multiforme | 6 | Not Specified | [2][3] |
| U87-MG | Glioblastoma Multiforme | 19 | Not Specified | [2][3] |
| GBM 8901 | Glioblastoma Multiforme | 25 | Not Specified | [2][3] |
| Ovarian Cancer Cell Lines (various) | Ovarian Cancer | Growth inhibition observed at 0.1 µM and 1 µM | 72 and 96 | [1] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | Active against a panel of cell lines | 96 | [4] |
| Huh-7 | Hepatocellular Carcinoma | Induces proliferation blockade | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | Induces proliferation blockade | Not Specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of VE-465 on a chosen cell line.
Materials:
-
VE-465 (Tozasertib)
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of VE-465 in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of VE-465. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following VE-465 treatment.
Materials:
-
VE-465 (Tozasertib)
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of VE-465 (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C (can be stored for several days).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude debris and doublets. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as any polyploid populations.
Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol is for visualizing the inhibition of Aurora B kinase activity by assessing the phosphorylation of its substrate, Histone H3.
Materials:
-
VE-465 (Tozasertib)
-
Cell line of interest
-
Glass coverslips in cell culture plates
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in culture plates and treat with VE-465 and a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. A decrease in the intensity of the phospho-Histone H3 (Ser10) signal in VE-465-treated cells compared to the control indicates inhibition of Aurora B kinase.
Visualizations
References
Technical Support Center: Troubleshooting Resistance to Aurora Kinase-IN-1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to Aurora kinase-IN-1 in their experiments. The information is presented in a question-and-answer format to directly address common issues. As specific resistance mechanisms to this compound are not extensively documented, this guide is based on established resistance patterns observed with other potent Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 9) is a potent inhibitor of Aurora kinases.[1][2] It functions by upregulating the expression of G1 cell cycle inhibitory proteins, p21 and p27, and the G1 progressive cyclin D1.[1][2] Concurrently, it downregulates cyclins that promote the G1-to-S phase transition, leading to cell cycle arrest at the G1/S boundary and subsequent apoptosis.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes?
Reduced sensitivity, or resistance, to Aurora kinase inhibitors can arise from several factors:
-
Target-based resistance: Point mutations in the ATP-binding pocket of the target Aurora kinase can prevent the inhibitor from binding effectively.[1][2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[4]
-
Activation of bypass signaling pathways: Cells may develop resistance by activating alternative signaling pathways that circumvent the effects of Aurora kinase inhibition, such as pathways involved in DNA damage repair or cell survival.[5]
-
Overexpression of the target kinase: Increased expression or gene amplification of the target Aurora kinase can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[5][6]
-
Upregulation of anti-apoptotic proteins: Increased levels of anti-apoptotic proteins like Bcl-xL can make cells more resistant to the apoptotic effects of Aurora kinase inhibition.[7]
Q3: How can I determine if my resistant cells have mutations in the Aurora kinase gene?
To identify mutations in the target Aurora kinase, you will need to perform gene sequencing.
-
Isolate RNA from both your resistant and parental (sensitive) cell lines.
-
Synthesize cDNA through reverse transcription.
-
Amplify the coding sequence of the target Aurora kinase (e.g., AURKA, AURKB) using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products and compare the sequences from the resistant and parental cells to identify any mutations.
Q4: What are some common cross-resistance patterns seen with Aurora kinase inhibitors?
Cells resistant to one Aurora kinase inhibitor often exhibit cross-resistance to other inhibitors of the same class, particularly if the resistance mechanism involves mutations in the ATP-binding pocket or overexpression of efflux pumps.[7] For example, cells resistant to ZM447439 have shown cross-resistance to AZD1152 and VX-680.[7] It is advisable to test a panel of Aurora kinase inhibitors with different chemical scaffolds to see if the resistance is specific to this compound or more general.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound Over Time
You observe that higher concentrations of this compound are required to achieve the same phenotypic effect (e.g., cell cycle arrest, apoptosis) in your cell line compared to initial experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of Acquired Resistance | 1. Perform a dose-response curve with this compound on your current cell line and compare it to the curve from the original, sensitive cell line.2. If resistance is confirmed, investigate the underlying mechanism (see below). | A rightward shift in the dose-response curve, indicating a higher IC50 value. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound.2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5] | Restoration of the expected potency of the inhibitor. |
| Cell Line Contamination or Drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling).2. If possible, thaw an early passage of the cell line and repeat the experiment. | Consistent results with the original experiments. |
Problem 2: Investigating the Mechanism of Resistance
Your cell line has confirmed resistance to this compound. The following table outlines experiments to elucidate the resistance mechanism.
| Resistance Mechanism | Experimental Approach | Positive Result |
| Increased Drug Efflux | 1. Co-treatment with an ABC transporter inhibitor: Treat resistant cells with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil, PSC833).2. Rhodamine 123 efflux assay: Measure the efflux of the fluorescent ABCB1 substrate Rhodamine 123. | 1. Re-sensitization of the resistant cells to this compound in the presence of the ABC transporter inhibitor.2. Increased intracellular accumulation of Rhodamine 123 in resistant cells compared to parental cells. |
| Target Mutation | Gene Sequencing: Sequence the coding region of the target Aurora kinase(s) from resistant and parental cells. | Identification of one or more non-synonymous mutations in the resistant cell line's Aurora kinase gene. |
| Target Overexpression | 1. Western Blot: Compare the protein expression levels of the target Aurora kinase(s) in resistant and parental cells.2. Quantitative PCR (qPCR): Compare the mRNA expression levels of the target Aurora kinase(s). | 1. Increased protein levels of the Aurora kinase in resistant cells.2. Increased mRNA levels of the Aurora kinase in resistant cells. |
| Activation of Bypass Pathways | Phospho-proteomic analysis or Western blot array: Compare the phosphorylation status of key signaling proteins (e.g., in the PI3K/Akt, MAPK pathways) between resistant and parental cells treated with this compound. | Altered phosphorylation patterns in key survival or proliferation pathways in the resistant cells upon treatment. |
Experimental Protocols
Protocol 1: Western Blot for Aurora Kinase Expression
-
Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Aurora kinase of interest (e.g., anti-Aurora A, anti-Aurora B) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the Aurora kinase signal to the loading control.
Protocol 2: ABC Transporter Efflux Assay (Rhodamine 123)
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Measurement: Add fresh, pre-warmed culture medium (with or without an ABC transporter inhibitor as a control) and measure the intracellular fluorescence at time zero using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Incubation: Incubate the plate at 37°C and measure the fluorescence at various time points (e.g., 30, 60, 90 minutes).
-
Data Analysis: Calculate the percentage of Rhodamine 123 remaining in the cells at each time point relative to time zero. A faster decrease in fluorescence in the resistant cells indicates higher efflux activity.
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aurora/LIM kinase-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing artifacts in Aurora kinase-IN-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for minimizing artifacts in experiments involving Aurora kinase-IN-1. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 9) is a potent inhibitor of Aurora kinases.[1][2] Its primary mechanism of action involves the upregulation of G1 cell cycle inhibitory proteins, specifically p21 and p27, and the G1 progressive cyclin D1.[1][2] Concurrently, it downregulates cyclins essential for the G1-to-S phase transition. This dual action leads to cell cycle arrest at the G1/S boundary and can also induce apoptosis, making it a compound of interest for cancer research.[1][2]
Q2: What are the members of the Aurora kinase family and their primary functions?
The Aurora kinase family consists of three highly conserved serine/threonine kinases:
-
Aurora A (AURKA): Primarily involved in centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[3][4]
-
Aurora B (AURKB): A key component of the chromosomal passenger complex (CPC), it regulates chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[5][6]
-
Aurora C (AURKC): Predominantly expressed in germline cells and is involved in meiosis.[4][7]
Due to the high degree of homology in their catalytic domains, many inhibitors exhibit activity against multiple family members.[4]
Q3: What are the potential off-target effects and artifacts associated with Aurora kinase inhibitors in general?
While specific off-target data for this compound is not widely published, researchers using any Aurora kinase inhibitor should be aware of potential artifacts, including:
-
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket, inhibitors may affect other kinases, leading to unintended signaling pathway alterations.
-
Cellular toxicity: At higher concentrations, inhibitors can induce apoptosis or other forms of cell death that may not be directly related to Aurora kinase inhibition.
-
Phenotypes independent of kinase inhibition: Some compounds may have effects unrelated to their enzymatic inhibition, such as altering protein-protein interactions.
-
Development of resistance: Prolonged exposure can lead to the emergence of resistant cell populations, often through mutations in the target kinase.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound and other Aurora kinase inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable phenotype (e.g., no cell cycle arrest) | 1. Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit the target kinase(s). 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance. 3. Inhibitor degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell line and assay. 2. Verify target expression: Confirm that the cell line expresses the target Aurora kinase(s) at sufficient levels. Consider using a different, more sensitive cell line. 3. Ensure proper storage: Store the inhibitor as recommended by the manufacturer, typically as a powder at -20°C and in DMSO at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles. |
| High levels of unexpected cell death | 1. Off-target toxicity: The inhibitor concentration may be too high, leading to non-specific cytotoxic effects. 2. Apoptosis induction: Aurora kinase inhibition is known to induce apoptosis, which may be the intended phenotype. | 1. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Use appropriate controls: Include positive and negative controls for apoptosis (e.g., staurosporine) to differentiate between targeted and non-specific cell death. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or media composition can affect inhibitor efficacy. 2. Inhibitor preparation: Inconsistent dilution or mixing of the inhibitor stock solution. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure uniform seeding densities. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Difficulty interpreting results due to pan-Aurora inhibition | Inhibitor targets multiple Aurora kinases: The observed phenotype may be a composite effect of inhibiting Aurora A, B, and/or C. | Use isoform-specific inhibitors as controls: If available, use inhibitors with known selectivity for Aurora A or B to dissect the specific contributions of each kinase to the observed phenotype. |
Quantitative Data
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| Alisertib (MLN8237) | 1.2 | 396.5 | - |
| AMG 900 | 5 | 4 | 1 |
| Danusertib (PHA-739358) | 13 | 79 | 61 |
| PF-03814735 | 5 | 0.8 | - |
| Data compiled from various sources.[3] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound. Specific details such as cell seeding density and incubation times should be optimized for each cell line and experiment.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Standard cell culture plates and equipment
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and resume proliferation (typically 12-24 hours).
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay (e.g., cell cycle analysis, apoptosis assay).
-
Analysis: Following incubation, harvest the cells and proceed with the downstream analysis (e.g., flow cytometry for cell cycle, Western blotting for protein expression, or a cell viability assay).
In Vitro Kinase Assay (General)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified Aurora kinase in vitro.
Materials:
-
Recombinant active Aurora kinase (e.g., Aurora A or B)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Specific peptide or protein substrate for the Aurora kinase
-
This compound
-
Method for detecting substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive 32P-ATP, or phospho-specific antibody)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in the kinase buffer.
-
Kinase Reaction Setup: In a microplate, combine the kinase buffer, the diluted inhibitor (or vehicle control), and the recombinant Aurora kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate Reaction and Detect Signal: Stop the reaction and quantify the amount of substrate phosphorylation using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified Aurora kinase signaling pathway during the G2/M transition of the cell cycle.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Aurora kinase inhibitors.
References
- 1. The Aurora kinase inhibitors in cancer research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Aurora kinase-IN-1 degradation and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and storage of Aurora kinase-IN-1. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations can be summarized as follows:
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 2 years | [1][2] |
| In DMSO | 4°C | 2 weeks | [1][2] |
| In DMSO | -80°C | 6 months | [1][2] |
For shipping, this compound is typically stable at room temperature in the continental US, but this may vary for other locations.[3] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
Q2: What are the likely chemical degradation pathways for this compound?
A2: While specific degradation data for this compound is not publicly available, small molecule inhibitors like it are susceptible to common degradation pathways:
-
Hydrolysis: The breakdown of a molecule by reaction with water. This is a common degradation pathway for compounds containing functional groups like esters and amides.[4] Hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: Degradation through reaction with oxygen, which can be initiated by light, heat, or trace metals.[1][4] This often involves the formation of free radicals.[1]
-
Photolysis: Degradation caused by exposure to light, particularly UV light. To mitigate this, it is recommended to store solutions in amber-colored glass vials or in the dark.[1]
-
Thermolysis: Degradation due to exposure to high temperatures.
Understanding these pathways is the first step in preventing degradation.
Q3: I am seeing unexpected results in my experiments. Could my this compound have degraded?
A3: Unexpected or inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:
-
Review your storage and handling procedures: Was the compound stored at the recommended temperature? Was it protected from light? How many freeze-thaw cycles has the DMSO stock undergone?
-
Check the age of your stock solution: DMSO solutions of this compound are stable for a limited time at 4°C (2 weeks).[1][2] For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.
-
Consider performing a stability assessment: If you have access to analytical instrumentation like HPLC, you can perform a simple experiment to check the purity of your compound. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, follow these best practices:
-
Upon receipt, store the powdered compound at -20°C.
-
Prepare stock solutions in a suitable solvent like DMSO and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store DMSO stock solutions at -80°C for long-term use. For short-term use (up to 2 weeks), 4°C is acceptable.[1][2]
-
Protect solutions from light by using amber vials or wrapping vials in foil.
-
When preparing working solutions, use fresh aliquots of the stock solution.
-
Avoid exposing the compound to extreme pH or high temperatures for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Compound degradation due to improper storage or handling. | 1. Review storage conditions and handling procedures against the recommendations. 2. Prepare a fresh stock solution from the powdered compound. 3. Perform a stability assessment of the suspected degraded stock using a method like HPLC. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound degradation. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If the precipitate does not dissolve, it may be a degradation product. Discard the stock and prepare a fresh one. |
| Discoloration of the compound powder or solution | Oxidation or photolytic degradation. | 1. Discard the discolored compound. 2. Ensure the compound is stored in a tightly sealed container, protected from light. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.[2][3][5][6]
Objective: To determine the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 HPLC column
-
pH meter
-
Incubator
-
Photostability chamber or a light source with controlled UV and visible light output
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the following solutions:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Neutral Hydrolysis: PBS, pH 7.4
-
Oxidative Degradation: 3% H₂O₂ in water
-
Thermal Degradation: PBS, pH 7.4
-
Photolytic Degradation: PBS, pH 7.4
-
-
Incubation:
-
Hydrolysis and Oxidation: Incubate the respective solutions at room temperature.
-
Thermal Degradation: Incubate the solution at 50°C.
-
Photolytic Degradation: Expose the solution to a light source (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light). A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Immediately quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).
-
Analyze the samples by HPLC or LC-MS. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). Aim for a degradation of 5-20% to identify the primary degradation products.[6]
Visualizations
References
Technical Support Center: Cell Line-Specific Responses to Aurora Kinase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aurora kinase-IN-1 and other Aurora kinase inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 9) is a potent inhibitor of Aurora kinases.[1][2] Its primary mechanism of action involves the upregulation of G1 cell cycle inhibitory proteins, such as p21 and p27, and the G1 progressive cyclin D1.[1][2] Concurrently, it downregulates cyclins that promote the transition from G1 to S phase, leading to cell cycle arrest at the G1/S boundary.[1][2] Ultimately, this inhibition of cell cycle progression can induce apoptosis (programmed cell death).[1][2]
Q2: What are the different types of Aurora kinases and their functions?
In mammalian cells, there are three main types of Aurora kinases: Aurora A, Aurora B, and Aurora C.[3][4]
-
Aurora A: Plays a crucial role in centrosome maturation and separation, and the formation of the bipolar spindle during mitosis.[3][4]
-
Aurora B: A key component of the chromosomal passenger complex, it is essential for proper chromosome segregation and cytokinesis.[3]
-
Aurora C: Primarily expressed in germline cells, its functions are less characterized but are also involved in meiosis.[3]
Overexpression of Aurora kinases is frequently observed in various cancers, making them a key target for anti-cancer drug development.[4][5]
Q3: How do I choose the right cell line for my experiment with an Aurora kinase inhibitor?
The choice of cell line can significantly impact the outcome of your experiment. Consider the following:
-
Expression levels of Aurora kinases: Cell lines with higher expression of Aurora kinases may be more sensitive to inhibition.[6]
-
p53 status: The tumor suppressor protein p53 can influence the cellular response to Aurora kinase inhibition. Some inhibitors show greater efficacy in p53 mutant cell lines.[7]
-
Baseline proliferation rate: Faster-proliferating cells may exhibit a more pronounced response to cell cycle inhibitors.[6]
It is recommended to screen a panel of cell lines with varying genetic backgrounds to identify the most suitable model for your research question.
Q4: What are the expected phenotypic effects of treating cells with an Aurora kinase inhibitor?
The observed phenotype will depend on the specific inhibitor and its selectivity for Aurora A versus Aurora B.
-
Aurora A selective inhibitors: Typically cause defects in centrosome separation, leading to the formation of monopolar spindles and a G2/M arrest.[8][9]
-
Aurora B selective inhibitors: Often result in failed cytokinesis, leading to the formation of polyploid cells (containing more than the normal number of chromosome sets).[6][10]
-
Pan-Aurora inhibitors: Can induce a combination of these effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | Cell line may be resistant. | Screen a panel of cell lines to find a sensitive one. Check for expression levels of Aurora kinases. |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration (IC50). | |
| Incorrect assay for measuring viability. | Use a reliable method like MTT or CCK-8 assay and ensure proper controls are included. | |
| High variability between replicates. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate or fill them with sterile PBS. | |
| Inconsistent incubation times. | Adhere strictly to the protocol for all incubation steps. | |
| Unexpected cell cycle arrest phase. | Inhibitor has off-target effects. | Use a more specific inhibitor or validate the phenotype with a second inhibitor. |
| Cell line has a unique response. | Characterize the cell cycle profile of your specific cell line in response to the inhibitor. | |
| Difficulty in detecting phosphorylated Aurora kinase or its substrates by Western blot. | Poor antibody quality. | Use a validated antibody and include positive and negative controls. |
| Low protein expression. | Enrich for mitotic cells, as Aurora kinase activity and expression peak during mitosis. | |
| Incorrect sample preparation. | Use appropriate lysis buffers with phosphatase and protease inhibitors. |
Data Presentation
Table 1: IC50 Values of Various Aurora Kinase Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| R763 | Colo205 | Colon Carcinoma | 2 | [6] |
| R763 | MiaPaCa-2 | Pancreatic Carcinoma | 8 | [6] |
| R763 | HeLa | Cervical Cancer | 4 | [6] |
| R763 | MV4-11 | Acute Myeloid Leukemia | 5 | [6] |
| AMG-900 | HCT116 | Colorectal Carcinoma | 1.5 | [6] |
| AMG-900 | HeLa | Cervical Cancer | 2.1 | [6] |
| AMG-900 | NCI-H460 | Large Cell Lung Cancer | 2.3 | [6] |
| PF-03814735 | MDA-MB-231 | Breast Adenocarcinoma | ~20 | [6] |
| PHA-739358 | A549 | Lung Carcinoma | 150 | [6] |
| MK-5108 | HCT116 | Colorectal Carcinoma | 20 | [11] |
| MK-5108 | U2OS | Osteosarcoma | 100 | [11] |
| AZD1152-HQPA | HeLa | Cervical Cancer | 1.5 | [11] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the Aurora kinase inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the fixed cells for at least 30 minutes on ice.[14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[13]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for Aurora Kinase Pathway Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the Aurora kinase pathway.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-total-Aurora A/B, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Visualizations
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Workflow for a Cell Viability (MTT) Assay.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinase - Wikipedia [en.wikipedia.org]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lktlabs.com [lktlabs.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
Validating the Efficacy of Aurora Kinase-IN-1: A Comparative Guide for Researchers
For researchers and professionals in drug development, the validation of a new therapeutic candidate is a critical step. This guide provides a comprehensive comparison of Aurora kinase-IN-1 with other well-established Aurora kinase inhibitors, supported by experimental data and detailed protocols. The focus is on providing an objective assessment to aid in the evaluation of this compound for further investigation in new cell lines.
Comparative Efficacy of Aurora Kinase Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives in various cancer cell lines. This quantitative data allows for a direct comparison of their potency.
Table 1: IC50 Values of Pan-Aurora and Aurora A-Selective Inhibitors
| Inhibitor | Type | A549 (Lung Cancer) IC50 | MDA-MB-231 (Breast Cancer) IC50 | SK-OV-3 (Ovarian Cancer) IC50 |
| This compound | Pan-Aurora (A, B, C) | Not widely reported; potent inhibition of Aurora A (5.6 nM), B (18.4 nM), and C (24.6 nM) in biochemical assays[1] | Not widely reported | Not widely reported |
| VX-680 (Tozasertib) | Pan-Aurora | Induces endoreduplication and apoptosis[2] | Activity demonstrated[3] | Reported activity[4] |
| Alisertib (MLN8237) | Aurora A selective | Not the most sensitive line[4] | 10.83 µM to 19.33 µM[5][6][7] | 20.48 µM[8] |
Table 2: IC50 Values of Aurora B-Selective Inhibitors
| Inhibitor | Type | A549 (Lung Cancer) IC50 | MDA-MB-231 (Breast Cancer) IC50 | SK-OV-3 (Ovarian Cancer) IC50 |
| AZD1152 (Barasertib) | Aurora B selective | Potent inhibitor[9] | 15 nM[10] | Effective inhibitor[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in new cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells per 100 µl of medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase inhibitor (and vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the Aurora kinase pathway.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 25-50 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, phospho-Histone H3, total Aurora A, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the mitotic spindle and chromosome alignment to assess the cellular effects of Aurora kinase inhibition.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor for the desired duration.
-
Fixation: Fix the cells with ice-cold methanol for 10-15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and block with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C to stain the microtubules.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA Staining: Counterstain the DNA with 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A/ERK1/2/mTOR axis promotes tumor progression in triple-negative breast cancer and dual-targeting Aurora-A/mTOR shows synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Role of AURKB Inhibition in Reducing Proliferation and Enhancing Effects of Radiotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of Aurora kinase inhibitors offers a diverse range of molecules with varying selectivity and potency. This guide provides a detailed comparison of several key Aurora kinase inhibitors, offering insights into their performance based on available experimental data.
While this guide focuses on a selection of well-characterized inhibitors, it is important to note that the term "Aurora kinase-IN-1" does not correspond to a widely recognized or specifically documented inhibitor in publicly available scientific literature. The inhibitors compared below—Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680)—represent different selectivity profiles and have been extensively studied.
Biochemical Potency and Cellular Activity
The following table summarizes the inhibitory activities of selected Aurora kinase inhibitors against the three main Aurora kinase isoforms (A, B, and C). The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from various biochemical and cell-free assays.
| Inhibitor | Target(s) | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Other Notable Targets (IC50/Ki) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 nM (IC50)[1][2] | 396.5 nM (IC50)[2][3] | - | >200-fold selectivity for Aurora A over Aurora B in cellular assays[3][4] |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1369 nM (Ki)[5] | 0.36 nM (Ki)[5][6], 0.37 nM (IC50)[7][8] | 17.0 nM (Ki)[5] | FLT3-ITD[5] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 nM (IC50)[2][9][10] | 79 nM (IC50)[2][9][10] | 61 nM (IC50)[2][9][10] | Abl (25 nM), Ret (31 nM), TrkA (31 nM), FGFR1 (47 nM)[9][10][11] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 0.6 nM (Kiapp)[12] | 18 nM (Ki) | 4.6 nM (Ki) | BCR-ABL (30 nM), FLT3 (30 nM)[12] |
Note: IC50 and Ki values can vary between different assay conditions. The active form of Barasertib, AZD1152-HQPA, is rapidly converted from the prodrug AZD1152 in plasma.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: Workflow for Aurora Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the characterization of Aurora kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol is a generalized representation of methods used to determine the IC50 of an inhibitor against a purified kinase.
-
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the Aurora kinase activity in a cell-free system.
-
Materials:
-
Recombinant human Aurora A, B, or C kinase.
-
Kinase-specific substrate (e.g., a peptide like Kemptide for Aurora A).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Test inhibitor (e.g., Alisertib) at various concentrations.
-
96-well filter plates or other separation medium.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (e.g., MTS Assay)
This protocol outlines a common method to assess the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI50 or EC50).
-
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa).
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the logarithm of the inhibitor concentration to determine the GI50/EC50 value.
-
Conclusion
The choice of an Aurora kinase inhibitor for research or therapeutic development depends heavily on the desired selectivity profile. Alisertib offers a tool for specifically interrogating the function of Aurora A.[1][2][3][4] In contrast, Barasertib is a potent and selective inhibitor of Aurora B, making it suitable for studying the roles of this kinase in chromosome segregation and cytokinesis.[5][6][7] For broader targeting of the Aurora kinase family, pan-inhibitors like Danusertib and Tozasertib are available, though their activity against other kinases should be considered in the interpretation of experimental results.[2][9][10][11][12] The provided experimental protocols and diagrams serve as a foundation for the systematic evaluation of these and other emerging Aurora kinase inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase - Wikipedia [en.wikipedia.org]
- 7. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: Featuring VX-680 (Tozasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of Aurora kinase inhibitors, with a detailed focus on the well-characterized compound VX-680 (also known as Tozasertib or MK-0457). Due to the lack of publicly available information on a compound specifically named "Aurora kinase-IN-1," this document is structured to serve as a detailed reference for VX-680, against which other Aurora kinase inhibitors can be compared.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating cell division, including mitosis and cytokinesis.[1][2] In humans, this family includes Aurora A, Aurora B, and Aurora C.[1] These kinases are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapy.[3][4]
Mechanism of Action of Aurora Kinase Inhibitors
Small molecule inhibitors targeting Aurora kinases are being developed as potential anti-cancer agents.[5][6] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking its catalytic activity.[6] Inhibition of Aurora kinases leads to defects in mitosis, which can result in cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.[3][4]
In-Depth Profile: VX-680 (Tozasertib)
VX-680 is a potent, pan-Aurora kinase inhibitor, meaning it targets multiple members of the Aurora kinase family.[7] It has been extensively studied in preclinical and clinical settings.[8]
Biochemical Profile and Potency
VX-680 is a powerful inhibitor of all three Aurora kinase isoforms.[9] It also demonstrates inhibitory activity against other kinases, such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[7] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: Biochemical Activity of VX-680
| Target | K_i_ (nM) | IC_50_ (nM) | Reference(s) |
| Aurora A | 0.6 | - | [9] |
| Aurora B | 18 | - | [9] |
| Aurora C | 4.6 | - | [9] |
| FLT-3 | 30 | - | [7] |
| BCR-ABL | 30 | - | [7] |
Cellular Activity and Phenotypic Effects
In cellular assays, VX-680 has been shown to inhibit the proliferation of a wide range of human cancer cell lines.[7] Treatment with VX-680 typically leads to a G2/M phase cell cycle arrest, followed by endoreduplication (repeated rounds of DNA replication without cell division) and apoptosis.[7][10]
Table 2: Cellular Activity of VX-680 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC_50_ (nM) | Reference(s) |
| Various ATC cells | Anaplastic Thyroid Carcinoma | 25 - 150 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.
Kinase Inhibition Assay (In Vitro)
This assay determines the potency of a compound against a purified kinase.
Objective: To measure the half-maximal inhibitory concentration (IC_50_) of an inhibitor against a specific Aurora kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Kinase substrate (e.g., Histone H3 for Aurora B)
-
ATP (including a labeled form like [γ-³²P]ATP if using a radiometric assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test inhibitor (e.g., VX-680) dissolved in DMSO
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor).
-
Add the purified Aurora kinase and the substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Objective: To determine the IC_50_ of an inhibitor on the proliferation of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., VX-680)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a few hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC_50_ value.
Visualizing Key Pathways and Workflows
Aurora Kinase Signaling Pathway
The Aurora kinases are central regulators of mitosis. Their activity is tightly controlled throughout the cell cycle to ensure proper chromosome segregation and cell division.
Caption: Simplified Aurora kinase signaling pathway during cell division.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel kinase inhibitor involves a series of in vitro and cell-based assays.
Caption: General workflow for the screening and characterization of kinase inhibitors.
Conclusion and Comparative Outlook
This guide provides a detailed biochemical and cellular profile of the pan-Aurora kinase inhibitor VX-680, along with standardized experimental protocols and illustrative diagrams of the relevant biological pathways and experimental workflows. While a direct comparison with "this compound" is not possible due to the absence of public data for a compound with this designation, the information presented for VX-680 establishes a robust baseline for comparison. Researchers and drug development professionals can utilize this guide to evaluate the performance of other novel or existing Aurora kinase inhibitors against a well-documented reference compound. As data for new inhibitors become available, the tables and protocols herein can serve as a template for direct and objective comparison.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopioneer.com.tw [biopioneer.com.tw]
Synergistic Anti-Cancer Effects of Aurora Kinase Inhibitors in Combination Therapies: A Comparative Guide
While specific data on "Aurora kinase-IN-1" is limited in publicly available research, extensive studies on other potent Aurora kinase inhibitors, particularly the Aurora A kinase inhibitor Alisertib (MLN8237), have demonstrated significant synergistic anti-cancer effects when combined with a variety of other therapeutic agents. This guide provides a comparative overview of these synergistic combinations, supported by experimental data, detailed protocols, and mechanistic insights.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Aurora kinase inhibition in combination cancer therapies. The following sections detail the synergistic interactions of Alisertib with various drug classes across different cancer types.
I. Synergistic Combinations with Alisertib (MLN8237)
Alisertib has shown promise in overcoming drug resistance and enhancing therapeutic efficacy when used in combination with chemotherapy, targeted therapies, and epigenetic modulators. The following tables summarize the quantitative data from key preclinical and clinical studies.
A. Combination with Histone Deacetylase (HDAC) Inhibitors
Drug Partner: Romidepsin (a class I HDAC inhibitor) Cancer Type: T-cell Lymphoma (TCL)
The combination of Alisertib and Romidepsin has demonstrated marked synergy specifically in T-cell lymphoma models, leading to enhanced cell death through cytokinesis failure.
| Cell Line | Alisertib Concentration (nM) | Romidepsin Concentration (IC10-20) | Synergy Outcome | Reference |
| HH (CTCL) | 100 | IC10-20 | Synergy (Synergy Coefficient: 0.68) | [1] |
| HH (CTCL) | 1000 | IC10-20 | Synergy (Synergy Coefficient: 0.40) | [1] |
| H9 (CTCL) | 100 | IC10-20 | Synergy (Synergy Coefficient: 0.66) | [1] |
| H9 (CTCL) | 1000 | IC10-20 | Synergy (Synergy Coefficient: 0.46) | [1] |
In a phase I clinical trial involving patients with relapsed/refractory lymphomas, the combination of Alisertib and Romidepsin was found to be safe and showed promising clinical activity, particularly in classic Hodgkin lymphoma.[2]
B. Combination with Microtubule-Targeting Agents
Drug Partner: Paclitaxel Cancer Type: Head and Neck Squamous Cell Carcinoma (HNSCC), Triple-Negative Breast Cancer (TNBC)
Inhibition of Aurora A kinase by Alisertib sensitizes cancer cells to the cytotoxic effects of paclitaxel, a microtubule-stabilizing agent.
| Cancer Type | Cell Proliferation Assay | Treatment | Outcome | Reference |
| HNSCC | MTT Assay | AURKA siRNA + 5-10 nM Paclitaxel | Marked inhibition of proliferation | [3] |
| TNBC (in vivo) | Xenograft models | Alisertib + Paclitaxel | Additive and synergistic antitumor activity, including complete responses | [4] |
C. Combination with Focal Adhesion Kinase (FAK) Inhibitors
Drug Partner: PF-562271 or VS-4718 Cancer Type: Ewing Sarcoma
The combination of Aurora kinase inhibitors with FAK inhibitors has been shown to synergistically impair Ewing sarcoma cell viability and inhibit tumor progression.[5][6]
| Ewing Sarcoma Cell Lines | FAK Inhibitor | Aurora Kinase Inhibitor | Synergy Outcome | Reference |
| Multiple | PF-562271 or VS-4718 | AZD-1152 (Aurora B inhibitor) | Synergistic across a larger range of concentrations | [5][6] |
| Multiple | PF-562271 | MLN8237 (Alisertib) | Synergistic | [7] |
Combinations with a Combination Index (CI) less than 0.7 were considered synergistic.[7]
D. Combination with p21-Activated Kinase 1 (PAK1) Inhibitors
Drug Partner: FRAX1036 Cancer Type: Breast Cancer
Dual targeting of AURKA and PAK1 has emerged as a promising strategy for breast cancer, particularly in luminal and HER2-enriched subtypes.[8] This combination leads to enhanced inhibition of phosphorylation of AURKA, PAK1, and estrogen receptor alpha (ERα), and decreased expression of cell cycle proteins and C-MYC.[9]
| Breast Cancer Model | Treatment | Outcome | Reference |
| 13 human breast tumor cell lines | Alisertib + FRAX1036 | Synergistically decreased survival | [8] |
| BT474 xenograft model | Alisertib + FRAX1036 | Inhibited growth and ERα-driven signaling | [8] |
E. Combination with mTORC1/2 Inhibitors
Drug Partner: TAK-228 (Sapanisertib/MLN0128) Cancer Type: Solid Tumors, including Triple-Negative Breast Cancer (TNBC)
The combination of Alisertib with a dual TORC1/2 inhibitor has shown to decrease proliferation and induce cell-cycle arrest in TNBC cell lines and lead to significant tumor growth inhibition in PDX models.[10][11]
| Cancer Model | Treatment | Outcome | Reference |
| TNBC cell lines | Alisertib + TAK-228 | Decreased proliferation and cell-cycle arrest | [10] |
| TNBC PDX models | Alisertib + TAK-228 | Significant tumor growth inhibition and increased apoptosis | [10] |
| Phase I Clinical Trial (Advanced Solid Tumors) | Alisertib 30 mg b.i.d. (days 1-7) + TAK-228 2 mg daily | Maximum Tolerated Dose (MTD) established, combination is tolerable | [10][11] |
F. Combination with BET Bromodomain Inhibitors
Drug Partner: JQ1 and other BET inhibitors Cancer Type: MYCN-amplified Neuroblastoma
In MYCN-amplified neuroblastoma, combining Alisertib with BET inhibitors leads to synergistic antiproliferative effects by decreasing MYCN mRNA and increasing the degradation of N-myc protein.[12]
| Neuroblastoma Cell Lines | Treatment | Outcome | Reference |
| MYCN-amplified | Alisertib + BET inhibitors | Synergistic, antiproliferative effects and downregulation of N-myc | [12] |
G. Combination with Bcl-xL Inhibitors
Drug Partner: ABT263 (Navitoclax) Cancer Type: Triple-Negative Breast Cancer (TNBC)
The combination of Alisertib and the BH3 mimetic ABT263 significantly suppresses tumor growth and metastasis in immunocompetent mouse models of TNBC by enhancing anti-tumor immunity and inducing apoptosis.[13]
| TNBC Model | Treatment | Outcome | Reference |
| Immunocompetent syngeneic mouse models | MLN8237 + ABT263 | Significantly suppressed tumor growth and metastasis | [13] |
| Immunodeficient xenograft models | MLN8237 + ABT263 | Attenuated efficacy | [13] |
H. Combination with WEE1 Inhibitors
Drug Partner: Adavosertib (MK-1775) Cancer Type: Head and Neck Squamous Cell Carcinoma (HNSCC), Lung Cancer
Combined inhibition of AURKA and the G2/M checkpoint kinase WEE1 results in synergistic anti-tumor effects, particularly in TP53-mutated cancers.[14] This combination accelerates mitotic entry and leads to mitotic catastrophe and apoptosis.[14]
| Cancer Cell Lines (TP53-mutated) | Treatment | Outcome | Reference |
| HNSCC (FaDu, CAL27) | VIC1911 (AURKA inhibitor) + Adavosertib | Synergistically suppressed cell growth and survival | [14] |
| Lung Cancer (A549, NCI-H358) | VIC1911 + Adavosertib | Synergistically suppressed cell growth and survival | [14] |
II. Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies. For specific details, please refer to the original publications.
Cell Viability and Synergy Analysis
-
Cell Lines: A variety of cancer cell lines relevant to the cancer type being studied were used (e.g., HH and H9 for T-cell lymphoma, Tu138 and UMSCC1 for HNSCC, multiple Ewing sarcoma and breast cancer cell lines).
-
Treatment: Cells were treated with single agents or combinations of drugs at various concentrations for specified durations (e.g., 72 hours).
-
Assay: Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo luminescent cell viability assay.
-
Synergy Calculation: The synergistic, additive, or antagonistic effects of drug combinations were quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, synergy coefficients were calculated, where a value less than 1 denotes synergy.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
-
Tumor Implantation: Cancer cells were injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. Drugs were administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were often excised for further analysis (e.g., immunohistochemistry, western blotting).
Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis: Cells were treated with the drugs, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assay: Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. Apoptosis can also be confirmed by Western blot analysis for cleavage of PARP and caspase-3.
III. Mechanistic Insights and Signaling Pathways
The synergistic effects of Aurora kinase inhibitors with other drugs stem from their ability to target multiple critical cellular processes simultaneously.
Induction of Mitotic Catastrophe and Apoptosis
Aurora A kinase is a key regulator of mitosis. Its inhibition disrupts spindle formation, leading to mitotic arrest.[15] When combined with agents that also affect cell cycle progression or DNA damage repair, this can lead to an overwhelming level of cellular stress, resulting in mitotic catastrophe and subsequent apoptosis (programmed cell death).
Caption: Alisertib and partner drugs induce synergistic cell death.
Overcoming Resistance Mechanisms
Aurora kinase A is often implicated in resistance to various cancer therapies. Its inhibition can re-sensitize resistant tumors to treatment. For example, in breast cancer, AURKA and PAK1 can contribute to endocrine resistance by phosphorylating the estrogen receptor alpha (ERα).[8][9] Dual inhibition can overcome this resistance mechanism.
Caption: Dual AURKA and PAK1 inhibition overcomes endocrine resistance.
Enhancement of Anti-Tumor Immunity
The combination of Alisertib with the Bcl-xL inhibitor ABT263 has been shown to reshape the tumor microenvironment in TNBC.[13] This combination increases the infiltration of cytotoxic CD8+ T cells and NK cells while reducing immunosuppressive cells, leading to an enhanced anti-tumor immune response.[13]
Caption: General workflow for assessing synergistic effects.
IV. Conclusion
The preclinical and clinical data strongly suggest that inhibiting Aurora A kinase, particularly with Alisertib, in combination with other anti-cancer agents is a promising therapeutic strategy. These combinations can lead to synergistic cytotoxicity, overcome drug resistance, and enhance anti-tumor immunity across a range of malignancies. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and translate these findings into more effective treatments for cancer patients.
References
- 1. Combo shows early promise for T-cell lymphomas | MDedge [mdedge.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational exposure-efficacy modeling to optimize the dose and schedule of taxanes combined with the investigational Aurora A kinase inhibitor MLN8237 (alisertib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Targeting of Aurora‐A and Bcl‐xL Synergistically Reshapes the Immune Microenvironment and Induces Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
Validating the Target of Aurora Kinase Inhibitors: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the target of Aurora kinase inhibitors, with a focus on "Aurora kinase-IN-5," a potent pan-Aurora kinase inhibitor. We present supporting experimental data from studies utilizing small interfering RNA (siRNA) to corroborate the on-target effects of chemical inhibitors. This guide will delve into the methodologies for these critical validation experiments and present comparative data in a clear, structured format.
Introduction to Aurora Kinases and Their Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[2][3] Small molecule inhibitors have been developed to target these kinases, but rigorous validation is essential to ensure their specificity and to understand their mechanism of action. One of the most definitive methods for target validation is to compare the phenotypic effects of the inhibitor with those induced by the genetic knockdown of the putative target.
"Aurora kinase-IN-5" is a pan-inhibitor with high potency against Aurora A, B, and C, exhibiting IC50 values of 5.6 nM, 18.4 nM, and 24.6 nM, respectively.[4] This guide will use data from studies on well-characterized pan-Aurora kinase inhibitors as a proxy to illustrate the comparison with siRNA-mediated knockdown.
Comparison of Phenotypic Effects: Chemical Inhibition vs. Genetic Knockdown
The central principle of target validation through knockdown studies is that the cellular phenotype induced by a specific inhibitor should phenocopy the effects of directly reducing the expression of its target protein. The following table summarizes the expected comparative outcomes when treating cancer cells with a pan-Aurora kinase inhibitor versus transfecting them with siRNAs targeting Aurora kinases A and B.
| Phenotypic Readout | Pan-Aurora Kinase Inhibitor (e.g., VX-680, ZM447439) | siRNA-mediated Knockdown of Aurora Kinase A & B | Rationale for Comparison |
| Cell Viability (IC50) | Dose-dependent decrease in cell viability. IC50 values are typically in the nanomolar to low micromolar range.[5] | Significant reduction in cell proliferation and viability. | To determine if the inhibitor's anti-proliferative effect is consistent with the loss of the target kinases. |
| Cell Cycle Progression | Accumulation of cells with ≥4N DNA content (polyploidy), indicative of failed cytokinesis due to Aurora B inhibition.[6] | A similar increase in the population of polyploid cells is observed.[5] | To verify that the inhibitor induces the characteristic cell cycle arrest phenotype associated with Aurora B kinase disruption. |
| Histone H3 Phosphorylation (Ser10) | Potent inhibition of Histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.[7] | Marked reduction in phosphorylated Histone H3 (Ser10) levels. | To confirm that the inhibitor directly engages and inhibits the catalytic activity of Aurora B in cells. |
| Apoptosis | Induction of apoptosis, often measured by caspase-3/7 activation or Annexin V staining. | Increased rates of apoptosis following knockdown. | To assess whether the cytotoxic effect of the inhibitor is mediated through the same cell death pathways as target depletion. |
Experimental Protocols
To ensure the reproducibility and accuracy of target validation studies, detailed experimental protocols are crucial. Below are representative protocols for siRNA-mediated knockdown and subsequent phenotypic analysis.
Protocol 1: siRNA Transfection for Aurora Kinase Knockdown
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HCT116) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute siRNAs targeting Aurora Kinase A and Aurora Kinase B (and a non-targeting control siRNA) in serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Complex Formation: Combine the diluted siRNAs and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target proteins.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction of Aurora Kinase A and B protein levels by Western blotting.
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Aurora Kinase A, Aurora Kinase B, phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the Aurora kinase inhibitor or transfect with siRNAs as described above.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the inhibitor.
Visualizing the Logic and Workflow
To better illustrate the concepts and procedures described, the following diagrams were generated using the Graphviz DOT language.
Caption: A simplified diagram of the Aurora kinase signaling pathway during the G2 and M phases of the cell cycle.
Caption: The experimental workflow for validating an Aurora kinase inhibitor's target using siRNA knockdown.
Caption: The logical framework illustrating how knockdown studies validate the target of a chemical inhibitor.
Conclusion
The convergence of phenotypic outcomes between treatment with a potent Aurora kinase inhibitor like "Aurora kinase-IN-5" and siRNA-mediated knockdown of Aurora kinases provides strong evidence for on-target activity. This comparative approach is an indispensable tool in the preclinical validation of targeted cancer therapies. By employing rigorous and well-documented experimental protocols, researchers can confidently establish the mechanism of action of novel inhibitors and advance their development for clinical applications.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of Aurora Kinase-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity of the potent inhibitor, Aurora kinase-IN-1, against other kinases. This document summarizes key inhibitory data, presents a detailed experimental protocol for assessing kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.
This compound (also referred to as compound 1) has been identified as a highly potent and selective inhibitor of the Aurora kinase family, which plays a crucial role in the regulation of cell cycle and mitosis.[1] Understanding the selectivity profile of such inhibitors is paramount in drug discovery to minimize off-target effects and potential toxicity.
Inhibitory Profile of this compound
This compound demonstrates potent inhibition of all three Aurora kinase isoforms with low nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) against the primary targets are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 5.6 |
| Aurora B | 18.4 |
| Aurora C | 24.6 |
Table 1: In vitro inhibitory potency of this compound against Aurora kinases A, B, and C.[1]
To assess the broader selectivity of this compound, its activity was profiled against a panel of 442 different kinases using the KINOMEscan™ methodology at a concentration of 1 µM.[1] This comprehensive screening revealed a high degree of selectivity for the Aurora kinase family. While the study reported a KINOMEscan selectivity score (S10) of 0.09, indicating very few off-target interactions, the detailed quantitative data for the entire kinase panel from the supplementary information of the original publication was not accessible for this guide.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
This compound or other test inhibitor
-
Kinase-specific substrate (e.g., Kemptide for Aurora kinases)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP, 10mM
-
UltraPure ADP, 10mM
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control (kinase assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often at or near the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the Aurora kinase signaling pathway and the experimental workflow for determining kinase inhibitor potency.
References
In Vivo Antitumor Activity of Aurora Kinase Inhibitors: A Comparative Analysis
A comprehensive evaluation of the preclinical efficacy of Aurora kinase inhibitors, with a focus on the well-characterized agent Alisertib, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of in vivo antitumor activity, supported by experimental data and detailed protocols.
Note: While the initial topic of interest was Aurora kinase-IN-1, a thorough search of publicly available scientific literature did not yield specific in vivo validation data for a compound with this designation. Therefore, this guide focuses on Alisertib (MLN8237), a selective and extensively studied Aurora A kinase inhibitor, as a representative agent to provide a robust comparison based on available preclinical data.
Comparative In Vivo Efficacy of Alisertib
Alisertib has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other anticancer agents. The following table summarizes key in vivo efficacy data from xenograft studies.
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Neuroblastoma Xenografts | Alisertib | 20 mg/kg, orally, twice daily for 5 days | Significant antitumor activity | [1] |
| Acute Lymphoblastic Leukemia (ALL) Xenografts | Alisertib | 20 mg/kg, orally, twice daily for 5 days | High levels of in vivo activity | [1] |
| NCI-H460 Lung Cancer Xenograft | Alisertib + Paclitaxel | Not Specified | Enhanced antitumor efficacy of paclitaxel | [2] |
| Mantle Cell Lymphoma Xenograft | AT9283 (pan-Aurora inhibitor) +/- Docetaxel | AT9283: 15 or 20 mg/kg; Docetaxel: 10 mg/kg | 20 mg/kg AT9283 and combination showed statistically significant tumor growth inhibition and enhanced survival | [3] |
| Huh-7 Hepatocellular Carcinoma Xenograft | VE-465 (Aurora kinase inhibitor) | Not Specified | Suppressed tumor growth and induced apoptosis | [4] |
Mechanism of Action and Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating mitosis.[5][6][7] Overexpression of these kinases is common in many cancers and is associated with genomic instability.[8] Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly.[7][8][9] Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome segregation and cytokinesis.[7][9]
Alisertib selectively inhibits Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10] Inhibition of Aurora A disrupts the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint and cell cycle arrest in G2/M phase.[2] Prolonged mitotic arrest ultimately triggers programmed cell death.
Caption: Simplified Aurora A signaling pathway during mitosis and the point of intervention by Alisertib.
Experimental Protocols
In Vivo Xenograft Tumor Model
A standard experimental workflow for evaluating the in vivo antitumor efficacy of an Aurora kinase inhibitor like Alisertib in a xenograft model is outlined below.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., NCI-H460 lung cancer, Huh-7 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The investigational drug (e.g., Alisertib) is administered according to a predetermined dosing schedule (e.g., 20 mg/kg, orally, twice daily for 5 days). The vehicle used for the drug is administered to the control group.
3. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like phosphorylated histone H3 (a marker of Aurora B activity) or Ki-67 (a proliferation marker).[9]
4. Statistical Analysis:
-
Tumor growth inhibition (TGI) is calculated to quantify the antitumor effect.
-
Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the observed differences between treatment and control groups.
Caption: A typical experimental workflow for in vivo validation of an antitumor agent in a xenograft model.
Concluding Remarks
The available preclinical data strongly support the in vivo antitumor efficacy of Aurora kinase inhibitors, with Alisertib serving as a prime example of a selective Aurora A inhibitor with robust activity across various cancer models.[1][10] The synergistic effects observed when combining Alisertib with other chemotherapeutic agents, such as taxanes, highlight a promising avenue for future clinical development.[2][3] The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers designing and interpreting preclinical studies in the field of Aurora kinase inhibition. Further investigation into predictive biomarkers will be crucial for optimizing the clinical application of these targeted therapies.
References
- 1. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor VE-465 has anticancer effects in pre-clinical studies of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Aurora kinases: role in cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Sensitivity to Aurora Kinase Inhibitors
An objective comparison of biomarkers and methodologies for identifying sensitivity to Aurora kinase inhibitors, supported by experimental data.
In the landscape of targeted cancer therapy, Aurora kinases have emerged as pivotal targets due to their critical role in regulating mitosis. Inhibition of these kinases can lead to mitotic catastrophe and subsequent cancer cell death. However, the efficacy of Aurora kinase inhibitors is not uniform across all cancer types, necessitating the identification of reliable biomarkers to predict therapeutic response. This guide provides a comprehensive comparison of key biomarkers—TP53, MYC, and BCL2—in determining sensitivity to Aurora kinase inhibitors, with a focus on the well-characterized inhibitors Alisertib (MLN8237) for Aurora A and Barasertib (AZD1152) for Aurora B.
Biomarker Performance: A Comparative Analysis
The predictive power of TP53, MYC, and BCL2 in modulating the response to Aurora kinase inhibitors is supported by a growing body of preclinical evidence. Below is a summary of quantitative data from various studies, illustrating the correlation between these biomarkers and inhibitor sensitivity, primarily measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Aurora Kinase Inhibitor | TP53 Status | MYC Amplification | BCL2 Expression | IC50 (nmol/L) | Reference |
| High Sensitivity | |||||||
| HCT-116 | Colon Cancer | Alisertib (MLN8237) | Wild-Type | No | - | 32 | [1] |
| NCI-H446 | Small Cell Lung Cancer | Barasertib (AZD1152) | Mutant | Yes | Low | <50 | [2][3] |
| Kelly | Neuroblastoma | Alisertib (MLN8237) | Mutant | Yes | - | ~25 | [4] |
| MV4-11 | Acute Myeloid Leukemia | AZD1152-HQPA | Wild-Type | - | - | <100 (sensitive) | [5] |
| Moderate to Low Sensitivity/Resistance | |||||||
| SW480 | Colon Cancer | Alisertib (MLN8237) | Mutant | No | - | 431 | [1] |
| SCLC Cell Lines (subset) | Small Cell Lung Cancer | AZD2811 | - | - | High | >100 (resistant) | [6] |
| MV4-11 TP53 R248W | Acute Myeloid Leukemia | AZD1152-HQPA | Mutant (R248W) | - | - | Resistant | [5] |
Key Findings:
-
TP53: Cancer cells with mutated or deficient p53 often exhibit heightened sensitivity to Aurora kinase inhibitors.[7] This is attributed to the role of wild-type p53 in inducing a protective tetraploid G1 arrest in response to mitotic disruption, a mechanism that is absent in p53-deficient cells, leading them towards apoptosis.[5][7]
-
MYC: Amplification or overexpression of MYC family oncogenes (c-MYC, N-MYC) is strongly correlated with increased sensitivity to Aurora kinase inhibitors.[8][9] MYC-driven cancers are often highly proliferative and may depend on Aurora kinases to manage the resulting mitotic stress, creating a therapeutic vulnerability.[7][8]
-
BCL2: High expression of the anti-apoptotic protein BCL2 is a significant predictor of resistance to Aurora kinase inhibitors.[6][7] BCL2 can counteract the pro-apoptotic signals triggered by mitotic catastrophe, thereby promoting cell survival despite Aurora kinase inhibition.[7][10]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Aurora Kinase Signaling and Biomarker Interactions.
Caption: Experimental Workflow for Biomarker Assessment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 150 µL of DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Drug Treatment: Treat cells with a serial dilution of the Aurora kinase inhibitor and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[13][14] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
Electrophoresis: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[13] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST.[13] Add the chemiluminescent substrate and capture the signal using an imaging system.[13]
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of proteins within tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% serum)
-
Primary antibodies (e.g., anti-Aurora Kinase A, anti-Ki-67)
-
HRP-linked secondary antibody detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[16][17]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[18]
-
Blocking: Apply blocking buffer for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the slides and apply the HRP-linked secondary antibody, followed by the DAB chromogen, according to the manufacturer's instructions.[17][18]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive cells under a microscope.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 is critical for the Aurora B kinase inhibitor-mediated apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC drives progression of small cell lung cancer to a variant neuroendocrine subtype with vulnerability to Aurora kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. origene.com [origene.com]
- 14. epigentek.com [epigentek.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Aurora kinase A outperforms Ki67 as a prognostic marker in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomeme.ca [genomeme.ca]
- 18. dbbiotech.com [dbbiotech.com]
Meta-analysis of studies using Aurora kinase inhibitors
A Meta-Analysis of Studies Using Aurora Kinase Inhibitors: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Aurora kinase inhibitors based on a meta-analysis of preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance of these inhibitors and to provide supporting experimental data.
Introduction to Aurora Kinases
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2][3] There are three main members in mammals: Aurora A, Aurora B, and Aurora C.[1][2][3] These kinases are essential for proper cell division, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][4] Aurora A is involved in centrosome maturation, spindle assembly, and mitotic entry.[3] Aurora B is a component of the chromosomal passenger complex (CPC) and is critical for chromosome segregation and cytokinesis.[3] Aurora C's function is less understood but is thought to be important in meiosis.[2]
Signaling Pathway of Aurora Kinases
The activity of Aurora kinases is tightly regulated throughout the cell cycle. The following diagram illustrates the key components and interactions within the Aurora kinase signaling pathway.
Caption: A simplified diagram of the Aurora kinase signaling pathway.
Comparison of Aurora Kinase Inhibitors
A variety of small molecule inhibitors targeting Aurora kinases have been developed and evaluated in preclinical and clinical settings. These can be broadly categorized as pan-Aurora inhibitors (targeting both Aurora A and B) and selective inhibitors.
Preclinical Efficacy: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several prominent Aurora kinase inhibitors against a panel of cancer cell lines.
| Inhibitor | Type | Cancer Cell Line | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A selective | Multiple Myeloma (MM.1S) | 3 |
| Multiple Myeloma (OPM1) | 1710 | ||
| Colorectal Cancer (HCT-116) | 15-469 | ||
| Non-Small Cell Lung Cancer | 15-469 | ||
| Barasertib (AZD1152) | Aurora B selective | Acute Myeloid Leukemia (MOLM-13) | <1 |
| Acute Myeloid Leukemia (MV4-11) | <1 | ||
| Small Cell Lung Cancer (NCI-H82) | <50 | ||
| Danusertib (PHA-739358) | Pan-Aurora | Ovarian Cancer (C13) | 1830 (48h) |
| Ovarian Cancer (A2780cp) | 3880 (48h) | ||
| Leukemia (various) | 50-3060 | ||
| AMG 900 | Pan-Aurora | HeLa | ~2-3 |
| HCT-116 | ~2-3 | ||
| Breast Cancer (various) | <10 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a summary from multiple sources for comparative purposes.[1][3][5][6][7][8]
Clinical Efficacy: Overall Response Rates (ORR) and Progression-Free Survival (PFS)
The clinical activity of Aurora kinase inhibitors has been investigated in various cancer types. The table below summarizes key efficacy data from selected clinical trials.
| Inhibitor | Cancer Type | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Alisertib (MLN8237) | Advanced/Metastatic Sarcoma | II | 2.8% | 11.7 weeks |
| Endocrine-Resistant Advanced Breast Cancer | II | 19.6% (monotherapy) | 5.6 months (monotherapy) | |
| Castration-resistant and Neuroendocrine Prostate Cancer | II | 3.3% | 2.2 months | |
| Barasertib (AZD1152) | Advanced Acute Myeloid Leukemia | I/II | 25% | Not Reported |
| Elderly Acute Myeloid Leukemia | II | 35.4% | 8.2 months |
Note: Clinical trial outcomes are influenced by various factors including patient population, prior treatments, and dosing schedules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used in the evaluation of Aurora kinase inhibitors.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of the Aurora kinase inhibitor for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with the Aurora kinase inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the Aurora kinase inhibitor to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Experimental Workflow
The development and evaluation of Aurora kinase inhibitors typically follow a structured workflow from preclinical studies to clinical trials.
Caption: A typical workflow for the development of Aurora kinase inhibitors.
Conclusion
Aurora kinase inhibitors represent a promising class of targeted therapies for a range of cancers. This guide provides a comparative overview of their preclinical and clinical performance, along with standardized experimental protocols to aid in future research and development. The data indicates that while these inhibitors show significant anti-proliferative activity, their clinical efficacy can vary depending on the specific inhibitor, cancer type, and patient population. Further research is needed to identify predictive biomarkers and optimal combination strategies to maximize the therapeutic potential of Aurora kinase inhibitors.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aurora Kinase-IN-1: A Guide for Laboratory Professionals
Researchers and scientists handling Aurora kinase-IN-1 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical compound.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to its Material Safety Data Sheet (MSDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested[1].
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects[1].
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
II. Chemical Compatibility and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[3][4]. This compound is incompatible with the following substances:
Do not mix this compound waste with incompatible chemicals. Store waste in a designated, clearly labeled, and sealed container[3][5][6].
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations[5][7][8]. The following procedure provides a general framework for its safe disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated hazardous waste container[6].
-
The container must be made of a material compatible with the chemical and be in good condition, free from leaks[6]. The original container is often the best choice for waste storage[6].
-
-
Labeling:
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its aquatic toxicity[1][2][3].
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][5].
-
Follow all institutional procedures for waste pickup and documentation[4][5].
-
IV. Spill Management
In the event of a spill, immediately notify your laboratory supervisor and follow your institution's established spill response procedures[4].
-
Evacuate and Restrict Access: Evacuate non-essential personnel from the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment and Cleanup:
-
Wear appropriate PPE.
-
Use a chemical spill kit with absorbent materials to contain and clean up the spill.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area according to your laboratory's protocols.
-
Reporting: Report the spill to your EHS department.
V. Quantitative Data Summary
At present, specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal routes, are not available in the provided documentation. Disposal decisions should be based on the precautionary principle of treating all concentrations as hazardous.
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.fr [fishersci.fr]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Aurora kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Aurora kinase-IN-1, a potent inhibitor of Aurora kinases. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes of the chemical. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood. |
General Handling Procedures
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Chemical Formula | C₃₀H₂₅Br₂N₃O₅ |
| Molecular Weight | 667.34 g/mol |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
Specific quantitative data such as LD50, permissible exposure limits (PELs), and detailed thermal decomposition products are not publicly available.
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of the compound and ensure environmental safety.
Storage Conditions
-
Temperature: Store the powder form at -20°C and solutions in solvent at -80°C.[1]
-
Container: Keep the container tightly sealed.[1]
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Disposal Plan
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal.
-
Spill Management: In case of a spill, collect the spillage to prevent it from entering drains or water courses.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, seek medical attention. |
Experimental Protocol: Cell Viability Assay
This section provides a detailed methodology for a common experiment using an Aurora kinase inhibitor to assess its effect on cancer cell viability. This protocol is based on established methods for similar inhibitors and should be adapted as necessary for specific experimental goals.[2]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
-
Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (using Cell Counting Kit-8 as an example):
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Aurora Kinase Signaling Pathway
Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. This compound exerts its effect by inhibiting these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora A and B kinases in mitosis and their inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
